Product packaging for N-phenyl-3-isothiazolamine(Cat. No.:)

N-phenyl-3-isothiazolamine

Cat. No.: B15357069
M. Wt: 176.24 g/mol
InChI Key: QBWMBAIOCINMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-phenyl-3-isothiazolamine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and materials science. While specific biological data for this amine derivative is not extensively documented in widely available literature, its structural similarity to the well-studied class of isothiazolones suggests potential as a precursor or intermediate for compounds with significant biological activity. Isothiazolone derivatives are renowned for their broad-spectrum antibacterial and antifungal properties, with mechanisms of action that are speculated to involve interaction with intracellular thiols, leading to disruption of essential cell functions . Furthermore, research into various isothiazolone analogues has revealed promising applications beyond biocides, including investigations into their antitumor properties. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, such as hepatocellular carcinoma, by inducing apoptosis and affecting mitochondrial function . As a building block, this compound provides researchers with a versatile scaffold for the synthesis of novel derivatives to explore structure-activity relationships and develop new pharmacological or agrochemical agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct appropriate risk assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B15357069 N-phenyl-3-isothiazolamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-phenyl-1,2-thiazol-3-amine

InChI

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)10-9-6-7-12-11-9/h1-7H,(H,10,11)

InChI Key

QBWMBAIOCINMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NSC=C2

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Biological Activities of N-Phenyl-3-Isothiazolamine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-phenyl-3-isothiazolamine derivatives and related isothiazole-containing heterocyclic compounds have emerged as a significant area of interest in medicinal chemistry. This is due to their diverse and potent biological activities, spanning antimicrobial, anticancer, and anti-inflammatory effects. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as a versatile pharmacophore, and its substitution with a phenyl group, in particular, has yielded derivatives with promising therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to support ongoing research and development in this field.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of pathogenic bacteria. The core isothiazolone structure is known for its bactericidal and bacteriostatic properties, which can be modulated by substitutions on the N-phenyl ring.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound and related derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of these derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDDerivative DescriptionGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Reference
1 2-(4-chlorophenyl)-3(2H)-isothiazoloneStaphylococcus aureus: 1.56Escherichia coli: 6.25[1]
2 2-(4-nitrophenyl)-3(2H)-isothiazoloneStaphylococcus aureus: 3.12Escherichia coli: 12.5[1]
3 2-phenyl-3(2H)-isothiazoloneStaphylococcus aureus: 6.25Escherichia coli: 25[1]
4 2-(4-methylphenyl)-3(2H)-isothiazoloneStaphylococcus aureus: 12.5Escherichia coli: 50[1]

Note: The above data is a representative compilation from the cited literature and is intended for comparative purposes.

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of antimicrobial agents.[1]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Agar Plates: A series of MHA plates are prepared, each containing a different concentration of the test compound. This is achieved by adding specific volumes of the stock solution of the compound to the molten agar before pouring it into the petri dishes. A control plate with no compound is also prepared.

  • Inoculum Preparation: The bacterial strains are cultured in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation: The prepared bacterial suspensions are spotted onto the surface of the agar plates containing the different concentrations of the test compound.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound derivatives D Incorporate compound dilutions into molten agar A->D B Prepare standardized bacterial inoculum F Inoculate agar surface with bacterial suspension B->F C Prepare agar plates C->D E Pour agar into petri dishes D->E E->F G Incubate plates F->G H Observe for bacterial growth G->H I Determine Minimum Inhibitory Concentration (MIC) H->I G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Isothiazolamine This compound derivative Isothiazolamine->PI3K inhibits G cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Data Analysis A Group and acclimatize rats B Administer test compounds/ vehicle/standard drug A->B C Inject carrageenan into rat hind paw B->C D Measure initial paw volume (0 hr) C->D E Measure paw volume at subsequent time points D->E F Calculate the increase in paw volume (edema) E->F G Calculate the percentage of edema inhibition F->G

References

The Core Mechanism of Action of Isothiazolinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides in a variety of industrial and consumer products. Their potent antimicrobial activity against bacteria, fungi, and algae makes them effective preservatives. This technical guide provides a comprehensive overview of the core mechanisms through which isothiazolinones exert their antimicrobial effects, focusing on their interaction with cellular components and the subsequent physiological consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular basis of isothiazolinone action.

Core Mechanisms of Action

The antimicrobial activity of isothiazolinones is primarily attributed to a multi-step mechanism that begins with their entry into the microbial cell and culminates in the disruption of essential cellular processes. The core mechanisms can be categorized as follows:

  • Reaction with Intracellular Thiols: The primary and most critical mechanism of action is the rapid reaction of isothiazolinones with intracellular thiols. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups (-SH) present in cysteine residues of proteins and in the antioxidant molecule glutathione (GSH).[1][2][3][4][5][6][7][8] This interaction leads to the formation of mixed disulfides and subsequent opening of the isothiazolinone ring, forming a mercaptoacrylamide derivative.[3][4] This initial reaction effectively depletes the intracellular pool of free thiols, disrupting the cellular redox balance. For 5-chloro-N-methylisothiazolin-3-one (CMIT), the resulting mercaptoacrylamide can tautomerize to a highly reactive thio-acyl chloride, which can then react with other nucleophiles such as amines and water, further contributing to cellular damage.[3][4]

  • Enzyme Inhibition: The covalent modification of cysteine residues within proteins leads to the inactivation of essential enzymes.[2][9][10][11] A key target of isothiazolinones are dehydrogenase enzymes, which play a crucial role in cellular respiration and energy metabolism.[9][10][11] For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, is known to be inhibited by compounds that react with its active-site cysteine residue.[12][13][14] By inhibiting these vital enzymes, isothiazolinones disrupt metabolic pathways, leading to a rapid cessation of growth, respiration, and ATP synthesis.[9][10][11]

  • Induction of Oxidative Stress and Apoptosis: The depletion of glutathione, a primary cellular antioxidant, and the disruption of enzymatic antioxidant defenses lead to an accumulation of reactive oxygen species (ROS).[12][15][16] This state of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. In eukaryotic microorganisms and even in mammalian cells, this oxidative damage can trigger programmed cell death, or apoptosis.[15] Key events in isothiazolinone-induced apoptosis include the loss of mitochondrial membrane potential and the activation of caspases, which are proteases that execute the apoptotic program.[15]

This multi-pronged attack, involving rapid thiol depletion, enzyme inactivation, and induction of oxidative stress, makes isothiazolinones highly effective biocides.

Quantitative Data

The following tables summarize quantitative data on the antimicrobial activity of various isothiazolinones.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones

IsothiazolinoneTest OrganismMIC (µg/mL)Reference
Methylisothiazolinone (MI)Schizosaccharomyces pombe245[4]
Escherichia coli41[4]
5-Chloro-2-methyl-4-isothiazolin-3-one (MCI)Schizosaccharomyces pombe2.6[4]
Escherichia coli0.5[4]
Benzisothiazolinone (BIT)Schizosaccharomyces pombe35.5[4]
Escherichia coli14.4[4]
Methylisothiazolinone (MIT)Soil Bacteria3.907 - 15.625[17]

Table 2: Half-lives of Isothiazolinones in Soil

IsothiazolinoneHalf-life (days)Reference
Methylisothiazolinone (MI)0.28[4]
Benzisothiazolinone (BIT)0.52[4]
Dichlorooctylisothiazolinone (DCOIT)4.8[4]
Octylisothiazolinone (OIT)9.3[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of isothiazolinones.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][16][17][18][19]

Materials:

  • Sterile 96-well microtiter plates

  • Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isothiazolinone stock solution of known concentration, filter-sterilized

  • Microorganism culture in logarithmic growth phase

  • Sterile diluent (e.g., saline or culture medium)

  • Multipipettor

  • Incubator

  • ELISA plate reader (optional, for quantitative reading)

Procedure:

  • Prepare a 2-fold serial dilution of the isothiazolinone stock solution in the 96-well plate. a. Add 100 µL of sterile culture medium to all wells. b. Add 100 µL of the 2x concentrated isothiazolinone solution to the first column of wells. c. Using a multipipettor, mix the contents of the first column and transfer 100 µL to the second column. d. Repeat this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last dilution column. e. Leave one column without isothiazolinone as a positive growth control and one column with only medium as a sterility control.

  • Prepare the microbial inoculum by diluting the log-phase culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the isothiazolinone that shows no visible growth. Alternatively, the plate can be read with an ELISA reader at a suitable wavelength (e.g., 600 nm) to determine the concentration that causes a significant reduction in turbidity.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4][9][10][11][20]

Materials:

  • Adherent or suspension cells

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Isothiazolinone solution

  • Positive control (e.g., H₂O₂)

  • Fluorescence microscope or plate reader

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isothiazolinone for the desired time period. Include untreated and positive controls.

  • Prepare a DCFH-DA working solution (e.g., 20 µM in serum-free medium) immediately before use.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.

Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring changes in mitochondrial membrane potential.[1][3][5][15]

Materials:

  • Cells in culture

  • JC-1 stock solution (e.g., 5 mg/mL in DMSO)

  • Cell culture medium

  • PBS or assay buffer

  • Isothiazolinone solution

  • Positive control for mitochondrial depolarization (e.g., CCCP or FCCP)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat the cells with the isothiazolinone and controls for the desired duration.

  • Prepare a JC-1 working solution (e.g., 2 µM in pre-warmed cell culture medium).

  • Remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of the JC-1 working solution to each well and incubate at 37°C for 15-30 minutes in the dark.

  • Remove the JC-1 solution and wash the cells twice with PBS or assay buffer.

  • Add 100 µL of PBS or assay buffer to each well.

  • Measure the fluorescence intensity.

    • For J-aggregates (healthy cells with high membrane potential), use excitation at ~540 nm and emission at ~590 nm (red fluorescence).

    • For JC-1 monomers (apoptotic/unhealthy cells with low membrane potential), use excitation at ~485 nm and emission at ~535 nm (green fluorescence).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 4: Quantification of Isothiazolinone-Thiol Adducts by HPLC

This protocol provides a general framework for the separation and quantification of isothiazolinones and their reaction products with thiols using High-Performance Liquid Chromatography (HPLC).[8][21][22][23][24][25][26][27]

Materials:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)

  • Isothiazolinone standards

  • Thiol (e.g., glutathione, cysteine)

  • Reaction buffer (e.g., phosphate buffer at physiological pH)

  • Quenching solution (if necessary)

  • Syringe filters

Procedure:

  • Reaction: a. Incubate a known concentration of the isothiazolinone with an excess of the thiol in the reaction buffer at a controlled temperature. b. Take aliquots at different time points to monitor the reaction kinetics. c. The reaction can be stopped by adding a quenching solution (e.g., a strong acid) or by immediate dilution and injection.

  • Sample Preparation: a. Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Analysis: a. Inject the filtered sample onto the C18 column. b. Elute the compounds using a suitable gradient of the mobile phase. For example, a gradient of acetonitrile in water with 0.1% formic acid. c. Monitor the eluent using a UV detector at the appropriate wavelength for the isothiazolinone and its adducts (e.g., ~275 nm for MI and CMIT, ~282 nm for OIT, and ~318 nm for BIT) or an MS detector for more specific identification and quantification.

  • Quantification: a. Create a calibration curve using known concentrations of the isothiazolinone standard. b. Quantify the disappearance of the parent isothiazolinone and the appearance of the adduct peak (if a standard is available or can be isolated) by comparing their peak areas to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and relationships in the mechanism of action of isothiazolinones.

Isothiazolinone_Thiol_Reaction Isothiazolinone Isothiazolinone (Electrophilic Sulfur) MixedDisulfide Mixed Disulfide Intermediate Isothiazolinone->MixedDisulfide Nucleophilic Attack Thiol Cellular Thiol (e.g., Glutathione, Cysteine) Thiol->MixedDisulfide RingOpened Ring-Opened Mercaptoacrylamide MixedDisulfide->RingOpened Ring Opening

General reaction of isothiazolinones with cellular thiols.

MCI_Reaction_Pathway MCI 5-Chloro-N-methyl- isothiazolin-3-one (MCI) RingOpened Mercaptoacrylamide Intermediate MCI->RingOpened Reaction with Thiol (Ring Opening) Thiol Cellular Thiol (R-SH) Thiol->RingOpened ThioacylChloride Thio-acyl Chloride (Highly Reactive) RingOpened->ThioacylChloride Tautomerization CellularDamage Cellular Damage ThioacylChloride->CellularDamage Reaction OtherNucleophiles Other Nucleophiles (Amines, Water, etc.) OtherNucleophiles->CellularDamage

Specific reaction pathway of MCI leading to a reactive intermediate.

Oxidative_Stress_Apoptosis Isothiazolinone Isothiazolinone ThiolDepletion Glutathione (GSH) Depletion Isothiazolinone->ThiolDepletion ROS Increased Reactive Oxygen Species (ROS) ThiolDepletion->ROS Impaired Antioxidant Defense MitochondrialDamage Mitochondrial Membrane Potential Collapse ROS->MitochondrialDamage Oxidative Damage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Release of Pro-apoptotic Factors Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Signaling pathway of isothiazolinone-induced apoptosis via oxidative stress.

References

The Antimicrobial Potential of N-Aryl Isothiazolamines: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide explores the antimicrobial properties of N-aryl isothiazolamines and related compounds based on available scientific literature. It is important to note that specific experimental data, including quantitative antimicrobial activity, detailed protocols, and mechanistic pathways for N-phenyl-3-isothiazolamine , could not be located in publicly available resources following a comprehensive search. Therefore, this document provides a broader overview of the isothiazole class, drawing parallels and inferences for the target compound based on structurally similar molecules.

Introduction to Isothiazolamines and Their Antimicrobial Significance

Isothiazoles and their derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum antimicrobial activity.[1][2][3] These compounds are utilized as biocides and preservatives in various industrial and commercial applications.[1][3] The core isothiazole ring system is a key pharmacophore that imparts biological activity, which can be modulated by substitutions at various positions. The introduction of an N-aryl group, such as a phenyl ring, at the 3-position of the isothiazolamine scaffold presents an intriguing avenue for the development of novel antimicrobial agents with potentially unique properties. While specific data on this compound is scarce, the broader family of N-substituted isothiazole and thiazole derivatives has been the subject of numerous studies, providing a foundation for understanding their potential.[4][5][6][7][8]

Synthesis Strategies for N-Aryl Isothiazolamine Analogs

The synthesis of isothiazole and thiazole derivatives often involves the condensation of a compound containing a reactive α-methylene group with a source of sulfur and nitrogen. A common and versatile method for synthesizing thiazole derivatives, which can be adapted for isothiazoles, is the Hantzsch thiazole synthesis.[4]

A plausible synthetic approach for N-aryl-3-isothiazolamine derivatives could involve the reaction of an appropriate β-ketoester or a related active methylene compound with a source of sulfur and an N-arylthiourea or a similar N-phenylated amidine. The specific reaction conditions, including solvent, temperature, and catalysts, would require empirical optimization.

Below is a generalized workflow for the synthesis of related N-aryl aminothiazole derivatives, which could serve as a starting point for the synthesis of this compound.

G reagent1 α-Haloketone reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 N-Phenylthiourea reagent2->reaction product N-Phenyl-2-aminothiazole Derivative reaction->product

Caption: Generalized Hantzsch synthesis for N-phenyl-2-aminothiazole derivatives.

Antimicrobial Activity and Spectrum

While specific quantitative data for this compound is unavailable, studies on analogous compounds provide insights into the expected antimicrobial profile. Isothiazolone derivatives are known to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Research on various N-substituted thiazole derivatives has demonstrated a range of activities, with some compounds showing potent inhibition of bacterial and fungal growth.[4][7]

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For structurally related N-phenyl-thiazole derivatives, MIC values have been reported in the micrograms per milliliter (µg/mL) range against various pathogens.[4]

Table 1: Hypothetical Antimicrobial Activity Profile for an N-Aryl Isothiazolamine

MicroorganismTypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive8 - 64
Bacillus subtilisGram-positive16 - 128
Escherichia coliGram-negative32 - 256
Pseudomonas aeruginosaGram-negative64 - >256
Candida albicansFungi16 - 128

Note: This table is illustrative and based on data for structurally related compounds. Actual MIC values for this compound would require experimental determination.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of a novel compound like this compound would typically involve standardized microdilution or agar dilution methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

G start Prepare serial dilutions of test compound in 96-well plate step2 Inoculate wells with standardized microbial suspension start->step2 step3 Incubate at appropriate temperature and duration step2->step3 step4 Visually or spectrophotometrically assess microbial growth step3->step4 end Determine MIC as the lowest concentration with no visible growth step4->end

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound (this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Potential Mechanism of Action

The precise mechanism of action for this compound is unknown. However, the antimicrobial activity of isothiazolones is generally attributed to their ability to react with and inactivate critical cellular enzymes, particularly those containing thiol groups.

The proposed mechanism involves the electrophilic sulfur atom of the isothiazole ring being susceptible to nucleophilic attack by sulfhydryl groups of cysteine residues in proteins. This leads to the formation of a disulfide bond, disrupting protein structure and function, and ultimately leading to cell death.

G compound N-Aryl Isothiazolamine (Electrophilic Sulfur) reaction Nucleophilic attack by Cysteine residue compound->reaction target Thiol-containing Enzymes (e.g., in cell wall synthesis, energy metabolism) target->reaction inactivation Enzyme Inactivation reaction->inactivation disruption Disruption of essential cellular processes inactivation->disruption death Microbial Cell Death disruption->death

Caption: Postulated mechanism of action for isothiazolamine antimicrobial activity.

Conclusion and Future Directions

While this compound remains an understudied compound, the broader class of N-aryl isothiazolamines and related thiazole derivatives holds promise for the development of new antimicrobial agents. The available literature on analogous compounds suggests a potential for broad-spectrum activity. Future research should focus on the synthesis and rigorous antimicrobial evaluation of this compound to determine its specific activity profile and mechanism of action. Further structure-activity relationship (SAR) studies, exploring different substitutions on the phenyl ring and the isothiazole core, could lead to the identification of more potent and selective antimicrobial candidates. Such investigations are crucial in the ongoing search for novel therapeutics to combat the growing threat of antimicrobial resistance.

References

Physicochemical Properties of N-phenyl-3-isothiazolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-phenyl-3-isothiazolamine

This compound belongs to the isothiazole class of heterocyclic compounds. The isothiazole ring is a five-membered aromatic ring containing one nitrogen and one sulfur atom. The presence of the phenylamino group at the 3-position is expected to significantly influence its physicochemical characteristics, including its solubility, basicity, and lipophilicity. These properties are critical in the context of drug development, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, by examining related isothiazole derivatives, we can infer a likely range for its key physicochemical parameters. The following table summarizes experimental data for structurally similar compounds to provide a comparative context.

Property5-PhenylisothiazoleIsothiazolin-3-one2-phenyl-1,2-benzisothiazol-3-(2H)-onePredicted Range for this compound
Molecular Formula C9H7NSC3H3NOSC13H9NOSC9H8N2S
Molecular Weight ( g/mol ) 161.22101.13[1]227.28176.24
Melting Point (°C) 44-45Not AvailableNot AvailableLikely a solid at room temperature
Boiling Point (°C) 80 @ 0.3 TorrNot AvailableNot AvailableHigh boiling point, likely > 200 °C at atm. pressure
Solubility Insoluble in waterSoluble in waterInsoluble in waterPredicted to have low water solubility, soluble in organic solvents.
pKa 4.12 (Predicted)Not AvailableNot AvailableExpected to be a weak base due to the phenylamino group.
logP Not Available-0.1 (Computed)[1]3.0 (Computed)Predicted to be moderately lipophilic.

Experimental Protocols for Physicochemical Characterization

For researchers who have synthesized this compound, the following are detailed methodologies for the determination of its core physicochemical properties.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)[2]

  • Capillary tubes (sealed at one end)[2]

  • Thermometer[2]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle to ensure uniform packing.[3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4] The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.[5]

Determination of Solubility

Solubility is determined in various solvents to understand the polarity and potential for formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents of varying polarity should be used, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Measurement: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.[6] A known volume of the solvent (e.g., 1 mL) is added.[6]

  • Equilibration: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) and then allowed to stand to observe for any undissolved solid.[7]

  • Qualitative Assessment: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[7] For quantitative analysis, the supernatant can be analyzed by a suitable technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Determination of the Acid Dissociation Constant (pKa)

The pKa will quantify the basicity of the amino group in this compound.

Apparatus:

  • pH meter

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like ethanol or methanol) if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8] The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method): [9]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.[10]

  • Partitioning: A known amount of this compound is dissolved in the octanol phase. This solution is then mixed with a known volume of the water phase in a separatory funnel or vial.[10]

  • Equilibration: The mixture is shaken for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.[9]

  • Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[11]

Workflow and Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Application synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment melting_point->solubility pka pKa Determination solubility->pka logp logP Determination pka->logp data_analysis Data Compilation & Analysis logp->data_analysis drug_dev Informing Drug Development Strategies data_analysis->drug_dev logical_relationship cluster_properties structure Chemical Structure (this compound) properties Physicochemical Properties solubility Solubility lipophilicity Lipophilicity (logP) basicity Basicity (pKa) adme ADME Properties properties->adme solubility->adme lipophilicity->adme basicity->adme

References

Toxicology Profile of Isothiazolinone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiazolinone compounds are a class of heterocyclic biocides widely utilized as preservatives in a vast array of industrial and consumer products. Their potent antimicrobial activity, however, is coupled with a distinct toxicological profile, most notably a significant potential for skin sensitization. This technical guide provides a comprehensive overview of the toxicology of common isothiazolinones, including Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT). The document details their mechanism of action, acute and chronic toxicity, genotoxic and carcinogenic potential, and the molecular pathways underpinning their adverse effects. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicological assays and visualizations of critical signaling pathways are also provided to support further research and risk assessment.

Mechanism of Action

The primary mechanism of antimicrobial action for isothiazolinones is their ability to rapidly inhibit critical life-sustaining enzymes within microbial cells. This is achieved through the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in proteins.[1][2][3][4] This interaction leads to the formation of mixed disulfides, causing a disruption of metabolic pathways, including those involving dehydrogenase enzymes, and inhibiting growth, respiration, and energy generation (ATP synthesis).[2][5] Cell death ultimately results from the destruction of protein thiols and the production of free radicals.[2]

The reactivity of the isothiazolinone is influenced by its substituents. For instance, the chlorine atom in CMIT increases its reactivity towards thiols compared to MI.[6] For CMIT, the reaction with thiols can lead to the ring-opening of the isothiazolinone and the formation of a highly reactive thio-acyl chloride intermediate, which can react with a broader range of nucleophiles, including amines and water.[6][7]

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicity data for key isothiazolinone compounds. These values are essential for comparative toxicological assessment and risk evaluation.

Table 1: Acute Toxicity Data for Isothiazolinone Compounds
CompoundTestSpeciesRouteLD50 / LC50Reference(s)
Methylisothiazolinone (MI) LD50Rat (male)Oral274.6 mg/kg (9.69% solution)[8]
LD50Rat (female)Oral105.7 mg/kg (9.69% solution)[8]
LD50RatOral232 - 249 mg/kg (50% solution)[9]
LD50MouseOral167 mg/kg (97.5% solution)[5][8]
LD50RatDermal242 mg/kg (97.5% solution)[5][8][9]
LC50RatInhalation0.11 - 0.35 mg/L (4h)[5][8][10]
Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT 3:1) LD50RatOral7.5 - 78.5 mg/kg[11]
LD50RabbitOral30 mg/kg[11]
LD50RatDermal141 mg/kg[11]
LD50RabbitDermal4.5 - 130 mg/kg[11]
LC50RatInhalation0.15 - >1.4 mg/L[11]
Benzisothiazolinone (BIT) LD50RatOral670 - 1020 mg/kg[9]
LD50MouseOral1150 mg/kg
LD50RatDermal>2000 - >4115 mg/kg
Octylisothiazolinone (OIT) LD50RatOral550 mg/kg
LD50RabbitDermal690 mg/kg
Dichlorooctylisothiazolinone (DCOIT) LD50RatOral1636 mg/kg[12]
LD50MouseOral567 mg/kg[12]
LD50RatDermal>2000 mg/kg[12]
LC50RatInhalation0.164 - 0.26 mg/L (4h)[12]
Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for Isothiazolinone Compounds
CompoundSpeciesRouteDurationNOAELLOAELEffectReference(s)
Methylisothiazolinone (MI) RatOral28 days28.6 mg/kg/day71.2 mg/kg/dayLethargy and mortality[9]
RatOral90 days30.09 mg/kg/day-No adverse effects on male reproductive system[9]
DogOral3 months1500 ppm (diet)-No systemic toxicity[9]
RatDevelopmental-33.4 mg/kg/day (maternal)49.8 mg/kg/day (maternal)Depressed body weight gain and feed consumption[9]
RatDevelopmental-49.8 mg/kg/day (embryo)74.7 mg/kg/day (embryo)Increased visceral anomalies[9]
Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT 3:1) RatOral2-generation2.8 mg/kg/day-Parental and reproductive toxicity[11][13]
RatDermal91 days<0.104 mg/kg/day0.104 mg/kg/dayErythema, desquamation, edema[13]
RatInhalation13 weeks0.34 mg/m³1.15 mg/m³Irritation of respiratory tract[13][14]
Benzisothiazolinone (BIT) RatOral28 days12.63 mg/kg/day37.89 mg/kg/dayHistopathological lesions in the stomach[8]
RatOral90 days8.42 mg/kg/day-Histopathological lesions in the stomach[8]
RatDermal28 days12 mg/kg/day-No Observed Adverse Effect Level[2]
Octylisothiazolinone (OIT) RabbitDevelopmental-20 mg/kg/day (maternal & fetal)80 mg/kg/day (maternal)Reduced body weight, anorexia, abortion, mortality[10]

Key Toxicological Endpoints

Dermal Toxicity and Skin Sensitization

The most prominent toxicological effect of isothiazolinones is their ability to induce skin sensitization, leading to allergic contact dermatitis.[3][15][16] This has led to regulatory restrictions on their use in cosmetic and personal care products.[17] All isothiazolinones are considered positive skin sensitizers.[18] The sensitization potential varies among the different compounds, with CMIT generally considered a more potent sensitizer than MI.[6]

The process of skin sensitization is well-described by the Adverse Outcome Pathway (AOP), which outlines four key events:

  • Molecular Initiating Event (MIE): The electrophilic isothiazolinone molecule penetrates the stratum corneum and covalently binds to nucleophilic amino acid residues (primarily cysteine and to a lesser extent lysine) in skin proteins, forming a hapten-protein conjugate.[6][19][20]

  • Keratinocyte Activation: The haptenated proteins and the chemical itself can cause stress and activate keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.[6][20]

  • Dendritic Cell Activation and Maturation: Langerhans cells and other dendritic cells in the epidermis take up the hapten-protein conjugates, become activated, and migrate to the local lymph nodes.[6][20]

  • T-cell Proliferation and Differentiation: In the lymph nodes, the activated dendritic cells present the haptenated peptides to naïve T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[6][20]

Upon subsequent exposure to the same or a cross-reactive isothiazolinone, these memory T-cells are rapidly activated, leading to an inflammatory response that manifests as allergic contact dermatitis.

Inhalation Toxicity

Inhalation of isothiazolinones can cause irritation to the respiratory tract.[13][14] In animal studies, exposure to aerosolized isothiazolinones has resulted in rhinitis and inflammation of the nasal cavity.[9][13][18] There have also been reports of respiratory symptoms, including dyspnea and asthma-like reactions, in individuals exposed to airborne isothiazolinones, particularly from water-based paints.[3]

Genotoxicity and Carcinogenicity

Based on a battery of in vitro and in vivo tests, isothiazolinone compounds are generally not considered to be mutagenic or carcinogenic.[18]

  • Genotoxicity: Isothiazolinones have generally tested negative in Ames bacterial reverse mutation assays and in various in vitro and in vivo chromosomal aberration and gene mutation assays.[9][12][21]

Experimental Protocols

Skin Sensitization Testing

The GPMT is an adjuvant-type test designed to maximize the exposure to a test substance and is considered a robust method for identifying skin sensitizers.[23][24][25][26][27]

  • Principle: The test involves an induction phase to sensitize the animals and a subsequent challenge phase to elicit an allergic reaction.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and Freund's Complete Adjuvant alone are administered to the shaved scapular region of guinea pigs.

    • Day 7: The same area is treated topically with the test substance under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.

  • Endpoint: The skin reactions at the challenge site are scored for erythema and edema at 48 and 72 hours after patch application. A substance is classified as a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.

The LLNA is the preferred alternative to guinea pig tests for assessing skin sensitization potential, as it provides quantitative data and is more humane.[11][28][29][30][31]

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a potential sensitizer.

  • Procedure:

    • Days 1, 2, and 3: The test substance is applied to the dorsal surface of the mouse's ears.

    • Day 6: A solution of 3H-methyl thymidine is injected intravenously.

    • Five hours after injection, the mice are euthanized, and the auricular lymph nodes are excised.

  • Endpoint: The proliferation of lymphocytes is quantified by measuring the incorporation of 3H-methyl thymidine into the DNA of the lymph node cells. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.

In Vitro Cytotoxicity Testing - ISO 10993-5

This test evaluates the potential of a substance to cause damage to cells in culture.[14][32]

  • Principle: Fibroblast cell lines are exposed to the test substance, and cell viability is assessed.

  • Procedure:

    • Cells are cultured in 96-well plates.

    • The test substance, typically as an extract, is added to the cell cultures at various concentrations.

    • After an incubation period (e.g., 24-72 hours), cell viability is determined using a quantitative assay.

  • Endpoint: Common endpoints include metabolic activity (e.g., MTT assay) or membrane integrity (e.g., Neutral Red Uptake assay). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Visualization of Key Signaling Pathways

Skin Sensitization Adverse Outcome Pathway (AOP)

The following diagram illustrates the key events in the AOP for skin sensitization induced by isothiazolinones.

AOP_Skin_Sensitization cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node MIE Molecular Initiating Event (MIE) Isothiazolinone penetrates skin and covalently binds to skin proteins (Haptenation) KE2 Key Event 2 Keratinocyte Activation MIE->KE2 Stress Signals KE3_init Dendritic Cell (Langerhans Cell) Uptake of Hapten-Protein Conjugate MIE->KE3_init Antigen Formation KE3_mig Key Event 3 Dendritic Cell Migration and Maturation KE3_init->KE3_mig Migration KE4 Key Event 4 T-Cell Activation and Proliferation KE3_mig->KE4 Antigen Presentation AO Adverse Outcome (Induction of Sensitization) Generation of Memory T-Cells KE4->AO Cytotoxicity_Apoptosis cluster_cellular_stress Cellular Stress Response cluster_apoptosis_pathway Apoptosis Pathway Isothiazolinone Isothiazolinone Thiol_Depletion Depletion of Intracellular Thiols (e.g., Glutathione) Isothiazolinone->Thiol_Depletion ROS_Generation Reactive Oxygen Species (ROS) Generation Thiol_Depletion->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction MAPK_Activation MAPK Pathway Activation (e.g., ERK, p38) ROS_Generation->MAPK_Activation Mitochondrial_Dysfunction->MAPK_Activation Caspase_Activation Caspase Cascade Activation (e.g., Caspase-8, -9, -3) MAPK_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Discovery and Synthetic Evolution of the Isothiazole Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and the diverse biological activities of its derivatives have cemented its importance in drug discovery, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the discovery and historical development of isothiazole synthesis, offering a comprehensive resource for researchers. We will delve into the seminal first synthesis, trace the evolution of synthetic methodologies, present quantitative data for key reactions, provide detailed experimental protocols, and offer a logical framework for selecting the optimal synthetic strategy.

The Dawn of Isothiazole Chemistry: The First Synthesis

The history of isothiazole as a distinct mononuclear heterocyclic system began in the mid-20th century. Prior to this, the isothiazole ring was only known in fused systems, such as saccharin (a benzisothiazole derivative). The first successful synthesis of the parent isothiazole was reported by A. Adams and R. Slack in 1959, a landmark achievement that opened the door to the systematic exploration of this class of compounds.[1][2] This initial synthesis, while now primarily of historical interest, laid the groundwork for all subsequent developments in the field.

The synthetic route chosen by Adams and Slack was a multi-step process starting from 5-amino-1,2-benzoisothiazole. This was first oxidized using an alkaline solution of potassium permanganate to yield isothiazole-4,5-dicarboxylic acid. Subsequent thermal decarboxylation of this diacid afforded the parent isothiazole.[3][4]

Evolution of Synthetic Strategies

Following the initial discovery, the field of isothiazole synthesis rapidly expanded, with chemists developing more efficient and versatile methods to construct the isothiazole ring. These methodologies can be broadly categorized into several key approaches.

Ring-Closure Reactions (Intramolecular Cyclization)

This approach involves the formation of the isothiazole ring from an acyclic precursor containing the requisite C-C-C-N-S atom framework.

  • From β-Enaminones and Related Compounds: A highly effective and widely used method involves the reaction of β-enaminones or β-enamino thiones with a source of the N-S unit. For instance, the reaction of enamino thiones with hydroxylamine-O-sulfonic acid can provide isothiazoles in excellent yields, often up to 98%.[3]

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of the isothiazole ring in a convergent manner.

  • [3+2] Cycloaddition: The 1,3-dipolar cycloaddition of nitrile sulfides with alkynes is a notable example of this approach, leading to the formation of substituted isothiazoles.[3]

Synthesis from Other Heterocycles

The transformation of other heterocyclic rings into the isothiazole system offers another synthetic avenue.

  • From Isoxazoles: A classic method involves the conversion of isoxazoles into isothiazoles. This is typically achieved by treating the isoxazole with phosphorus pentasulfide in a solvent such as pyridine.[3] This reaction effectively replaces the oxygen atom of the isoxazole ring with a sulfur atom.

Quantitative Comparison of Key Synthetic Routes

To aid researchers in selecting the most appropriate synthetic method, the following table summarizes the key quantitative data and characteristics of the major isothiazole synthesis routes.

Synthetic MethodStarting MaterialsReagentsTypical YieldsAdvantagesDisadvantages
Adams and Slack (Historical) 5-Amino-1,2-benzoisothiazole1. KMnO₄, NaOH2. HeatLowHistorically significantMulti-step, harsh conditions, low yield, limited scope
From β-Enamino Thiones β-Enamino thionesHydroxylamine-O-sulfonic acidUp to 98%High yields, mild conditions, good functional group toleranceAvailability of starting enamino thiones can be a limiting factor
From Isoxazoles IsoxazolesPhosphorus pentasulfide (P₄S₁₀), pyridineModerate-GoodUtilizes readily available isoxazole precursorsUse of P₄S₁₀ can be cumbersome; reaction conditions can be harsh
[3+2] Cycloaddition Nitrile sulfides, Alkynes-Moderate-GoodConvergent approach, allows for diverse substitution patternsIn situ generation of unstable nitrile sulfides can be challenging
From β-Thiocyanatocinnamaldehydes β-ThiocyanatocinnamaldehydesAmmonium thiocyanate (NH₄SCN)GoodGood yields, readily available reagentsSynthesis of the starting aldehyde may be required

Detailed Experimental Protocols

Protocol 1: The First Synthesis of Isothiazole (Adapted from Adams and Slack, 1959)

Step 1: Synthesis of Isothiazole-4,5-dicarboxylic Acid

  • In a large reaction vessel, dissolve 5-amino-1,2-benzoisothiazole in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid until a pH of 1-2 is reached.

  • The white precipitate of isothiazole-4,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Decarboxylation to Isothiazole

  • Place the dry isothiazole-4,5-dicarboxylic acid in a distillation apparatus.

  • Heat the solid gently under reduced pressure.

  • The diacid will decarboxylate, and the volatile isothiazole will distill.

  • Collect the distillate, which is the parent isothiazole. The product can be further purified by redistillation.

Protocol 2: Synthesis of a Substituted Isothiazole from a β-Enamino Thione (High-Yield Modern Method)
  • To a solution of the β-enamino thione (1 equivalent) in a suitable solvent such as methanol or ethanol, add hydroxylamine-O-sulfonic acid (1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure substituted isothiazole.

Protocol 3: Synthesis of a 3,5-Disubstituted Isothiazole from an Isoxazole
  • In a round-bottom flask, dissolve the 3,5-disubstituted isoxazole (1 equivalent) in anhydrous pyridine.

  • Add phosphorus pentasulfide (P₄S₁₀) (0.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography or distillation to yield the 3,5-disubstituted isothiazole.

Strategic Selection of a Synthetic Route

The choice of a synthetic route to a target isothiazole derivative depends on several factors, primarily the desired substitution pattern and the availability of starting materials. The following logical workflow, represented as a DOT script for Graphviz, provides a decision-making framework for researchers.

Isothiazole_Synthesis_Strategy start Desired Isothiazole Substitution Pattern? unsubstituted Unsubstituted Isothiazole start->unsubstituted Parent Ring substituted Substituted Isothiazole start->substituted Derivatives adams_slack Adams & Slack Method (Oxidation/Decarboxylation) unsubstituted->adams_slack Historical Interest retrosynthesis Retrosynthetic Analysis substituted->retrosynthesis Identify Key Disconnections final_product Target Isothiazole adams_slack->final_product Low Yield ring_closure Ring Closure Methods retrosynthesis->ring_closure C-C-C-N-S Precursor Available? cycloaddition Cycloaddition Methods retrosynthesis->cycloaddition [3+2] approach feasible? from_heterocycle From Other Heterocycles retrosynthesis->from_heterocycle Other Heterocycle Precursor Available? enaminone React with Hydroxylamine- O-sulfonic Acid ring_closure->enaminone β-Enaminone/ Thione available nitrile_sulfide 1,3-Dipolar Cycloaddition cycloaddition->nitrile_sulfide Alkyne and Nitrile Sulfide Precursors isoxazole Treat with P₄S₁₀ from_heterocycle->isoxazole Isoxazole Precursor Available enaminone->final_product High Yield nitrile_sulfide->final_product Good Versatility isoxazole->final_product Atom Exchange

Caption: A decision-making workflow for selecting an appropriate isothiazole synthesis strategy.

Conclusion

The journey of isothiazole synthesis, from its discovery in the mid-20th century to the sophisticated methods available today, showcases the ingenuity of synthetic organic chemistry. While the original Adams and Slack synthesis is a testament to the foundational work in the field, modern methods offer significantly improved efficiency, versatility, and milder reaction conditions. This guide has provided a comprehensive overview of the historical context, key synthetic transformations, quantitative data, and practical experimental protocols. By understanding the evolution of these synthetic strategies and utilizing the provided decision-making framework, researchers are well-equipped to design and execute the synthesis of novel isothiazole derivatives for a wide range of applications in science and medicine.

References

N-phenyl-3-isothiazolamine as an Antifungal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antifungal properties of N-phenyl-3-isothiazolamine is limited in publicly available literature. This guide provides a comprehensive overview based on structurally related isothiazole and thiazole derivatives to inform research and development efforts targeting this specific compound.

Executive Summary

Isothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal effects. This technical guide explores the potential of this compound as an antifungal agent by examining the synthesis, biological activity, and putative mechanisms of action of structurally similar compounds. The primary proposed mechanism of antifungal action for many azole and isothiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and biological pathways to serve as a foundational resource for the investigation of this compound.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Isothiazoles, five-membered heterocyclic rings containing nitrogen and sulfur, and their derivatives have garnered significant attention for their diverse pharmacological properties. The incorporation of a phenylamine moiety at the 3-position of the isothiazole ring, as in this compound, presents an interesting scaffold for antifungal drug design. This document aims to provide a detailed technical framework for researchers embarking on the study of this compound.

Synthesis of Phenyl-Isothiazole/Thiazole Derivatives

The synthesis of this compound and its analogs can be approached through various established synthetic routes for isothiazole and thiazole ring formation. A common method involves the reaction of N-substituted 3-mercaptopropionamides or N,N′-bis-substituted 3,3′-dithiodipropionamides with a halogenating agent like sulfuryl chloride. Another approach involves the reaction of o-chlorinated arylhydrazones with a copper catalyst to facilitate intramolecular N-arylation.

For the synthesis of related thiazole derivatives, a general procedure involves the reaction of a carbothioamide with an appropriate α-haloketone in a suitable solvent like dry acetone, followed by recrystallization.

Antifungal Activity of Structurally Related Compounds

Numerous studies have demonstrated the in vitro antifungal activity of isothiazole and thiazole derivatives against a range of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported antifungal activities of various phenyl-isothiazole and phenyl-thiazole derivatives.

Table 1: Antifungal Activity of Phenyl-Thiazole Derivatives against Candida Species

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Thiazolyl-phenyl-thiazole imine derivative (4f)C. albicans3.9 - 31.257.81 - 62.5[1]
C. krusei3.9 - 31.257.81 - 62.5[1]
C. parapsilosis3.9 - 31.257.81 - 62.5[1]
4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e)C. albicans--[2]
C. parapsilosisMIC₅₀ = 1.23-[2]
Phenylthiazole Small Molecule (Compound 1)C. albicans0.25 - 2-[3]
C. auris0.25 - 2-[3]
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)C. albicans SC53140.0625-[4]

Table 2: Antifungal Activity of Phenyl-Thiazole Derivatives against Other Pathogenic Fungi

CompoundFungal StrainMIC (µg/mL)Reference
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Aspergillus fumigatus0.0625 - 4[4]
Cryptococcus neoformans0.0625 - 4[4]
Dermatophytes0.0625 - 4[4]
Phenylthiazole Small Molecule (Compound 1)Cryptococcus neoformans0.50[3]
Cryptococcus gattii0.50[3]
Aspergillus fumigatus-[3]

Table 3: Antifungal Activity of Isothiazole-Thiazole Derivatives against Oomycetes

CompoundFungal StrainEC₅₀ (mg/L)Reference
Isothiazole-thiazole derivative (6u)Pseudoperonospora cubensis0.046[5][6]
Phytophthora infestans0.20[5][6]

Putative Mechanism of Action

The primary antifungal mechanism of many azole and related heterocyclic compounds, including isothiazole derivatives, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[7][8]

Another potential mechanism of action for some thiazole derivatives is the disruption of the fungal cell wall structure.[10] Additionally, some compounds have been shown to induce oxidative damage in fungal cells by increasing the production of reactive oxygen species (ROS).[4]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the proposed inhibition of the ergosterol biosynthesis pathway by a hypothetical this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor This compound inhibition_step inhibition_step Inhibitor->inhibition_step Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of lanosterol 14α-demethylase.

Experimental Protocols

Broth Microdilution Assay for MIC and MFC Determination

This method is widely used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of an antifungal agent.[1][10]

Materials:

  • Test compound (e.g., this compound)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in the culture medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the culture medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

  • MFC Determination:

    • To determine the MFC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto an agar medium.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Sorbitol and Ergosterol Assays for Mechanism of Action Studies

These assays can provide insights into whether an antifungal compound targets the fungal cell wall or cell membrane.[10]

Sorbitol Assay (Cell Wall Integrity):

  • Perform the broth microdilution assay as described above in parallel with a second set of plates where the medium is supplemented with an osmotic stabilizer like 0.8 M sorbitol.

  • If the compound targets the cell wall, the presence of sorbitol will stabilize the resulting protoplasts, and a significant increase in the MIC value will be observed compared to the medium without sorbitol.

Ergosterol Assay (Cell Membrane Integrity):

  • Perform the broth microdilution assay in a medium supplemented with exogenous ergosterol.

  • If the compound binds to ergosterol in the cell membrane, the presence of exogenous ergosterol will antagonize the antifungal activity, leading to an increase in the MIC value.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of this compound as a novel antifungal agent.

Antifungal_Workflow start Start: Hypothesis This compound as an antifungal synthesis Chemical Synthesis of this compound start->synthesis purification Purification and Structural Characterization (NMR, MS, etc.) synthesis->purification screening In Vitro Antifungal Screening (Broth Microdilution) purification->screening mic_mfc Determination of MIC and MFC screening->mic_mfc spectrum Activity Spectrum Analysis (vs. various fungal pathogens) mic_mfc->spectrum moa Mechanism of Action Studies mic_mfc->moa toxicity In Vitro Toxicity Assays (e.g., against mammalian cell lines) mic_mfc->toxicity sar Structure-Activity Relationship (SAR) Studies (synthesis of analogs) spectrum->sar sorbitol_ergosterol Sorbitol and Ergosterol Assays moa->sorbitol_ergosterol ros Reactive Oxygen Species (ROS) Assay moa->ros enzyme Enzyme Inhibition Assays (e.g., CYP51) moa->enzyme in_vivo In Vivo Efficacy Studies (e.g., animal models of infection) toxicity->in_vivo in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization end End: Candidate for Preclinical Development lead_optimization->end

Caption: General experimental workflow for the evaluation of a novel antifungal candidate.

Conclusion and Future Directions

While direct evidence for the antifungal activity of this compound is currently scarce, the extensive research on structurally related isothiazole and thiazole derivatives provides a strong rationale for its investigation as a potential antifungal agent. The data and protocols presented in this guide offer a solid foundation for initiating such studies. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive in vitro evaluation against a broad panel of pathogenic fungi. Elucidation of its precise mechanism of action and assessment of its in vitro toxicity will be critical next steps in determining its potential as a lead compound for the development of a new class of antifungal drugs. Structure-activity relationship (SAR) studies, involving the synthesis and testing of various analogs, will also be crucial for optimizing its antifungal potency and pharmacological properties.

References

Spectroscopic Analysis of N-phenyl-3-isothiazolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectroscopic data for N-phenyl-3-isothiazolamine is limited. This guide provides a comprehensive framework for its analysis, including detailed experimental protocols and representative data derived from structurally analogous compounds such as N-aryl-isothiazolamines and aminothiazoles. The presented data tables are illustrative and intended to serve as a reference for expected values.

Introduction

This compound is a heterocyclic compound of interest within medicinal chemistry and materials science due to the prevalence of the isothiazole core in various bioactive molecules.[1] A thorough spectroscopic analysis is fundamental to confirm its molecular structure, assess its purity, and understand its electronic properties. This guide outlines the standard spectroscopic techniques employed for the characterization of this compound and related N-aryl-isothiazolamines.

The primary methods covered are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

A logical workflow for the comprehensive spectroscopic analysis is presented to guide researchers in their characterization efforts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a systematic approach to the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_interpretation Data Integration & Finalization start Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) start->NMR MS Mass Spectrometry (EI/ESI) start->MS IR IR Spectroscopy NMR->IR MS->IR UV_Vis UV-Vis Spectroscopy IR->UV_Vis interpret Integrate All Spectroscopic Data UV_Vis->interpret structure Confirm Structure & Purity interpret->structure

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of this compound. ¹H and ¹³C NMR are fundamental for structural confirmation.

Representative NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound, based on data from analogous compounds.[2][3]

Table 1: Representative ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH11.0 - 11.2Singlet (broad)-
Phenyl H (ortho)7.2 - 7.4Doublet7.0 - 8.0
Phenyl H (meta)6.9 - 7.1Triplet7.0 - 8.0
Phenyl H (para)6.8 - 7.0Triplet7.0 - 8.0
Isothiazole H46.9 - 7.1Doublet4.0 - 5.0
Isothiazole H58.0 - 8.2Doublet4.0 - 5.0

Table 2: Representative ¹³C NMR Data

CarbonExpected Chemical Shift (δ, ppm)
Phenyl C (ipso)140 - 142
Phenyl C (ortho)118 - 120
Phenyl C (meta)128 - 130
Phenyl C (para)122 - 124
Isothiazole C3155 - 158
Isothiazole C4110 - 112
Isothiazole C5145 - 148
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Representative IR Data

The key expected vibrational frequencies for this compound are listed below, based on data for related aminothiazole and isothiazole derivatives.[2]

Table 3: Representative IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3350Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=N Stretch (isothiazole ring)1610 - 1630Medium
C=C Stretch (aromatic and isothiazole rings)1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-S Stretch690 - 750Weak
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity and structural features.

Representative Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺177.04Molecular ion peak (protonated). Calculated for C₉H₉N₂S⁺.
[M]⁺˙176.03Molecular ion peak (radical cation). Calculated for C₉H₈N₂S⁺˙.
Major FragmentsVariesExpected fragments may include loss of the phenyl group, cleavage of the isothiazole ring.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source is typically used.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (for volatile compounds).

    • Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI, [M]⁺˙ for EI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic and heterocyclic rings.

Representative UV-Vis Data

Based on related thiazole and isothiazole compounds, this compound is expected to show absorption maxima corresponding to π → π* transitions.[2][6][7]

Table 5: Representative UV-Vis Absorption Data

TransitionExpected λ_max (nm)Solvent
π → π250 - 290Ethanol or Acetonitrile
π → π (extended conjugation)300 - 350Ethanol or Acetonitrile
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent.

    • Record the spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known. The position and intensity of the absorption bands provide insight into the conjugated system of the molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Substituted Phenyl)-3(2H)-isothiazolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-(4-substituted phenyl)-3(2H)-isothiazolones, a class of heterocyclic compounds with significant biological activities. Isothiazolones are recognized for their potent antimicrobial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2] The protocols outlined below are based on established synthetic routes, primarily involving the cyclization of precursor molecules.

Significance and Applications

2-(4-Substituted phenyl)-3(2H)-isothiazolones and their derivatives have demonstrated a broad spectrum of biological activities. They are effective as bactericides and fungicides, with applications in industrial preservation and as active agents in pharmaceuticals and agrochemicals.[1] Notably, certain derivatives exhibit promising anticancer activity, including the ability to disrupt key cellular processes in cancer progression and inhibit telomerase.[1][3] The nature of the substituent at the 4-position of the phenyl ring can significantly influence the biological activity, with electron-withdrawing groups often enhancing activity against Gram-positive bacteria.[1][4]

General Synthetic Pathway

The synthesis of 2-(4-substituted phenyl)-3(2H)-isothiazolones is commonly achieved through a two-step process starting from 3,3'-dithiodipropionic acid. This involves the formation of an amide intermediate followed by a chlorine-assisted cyclization.

SynthesisWorkflow A 3,3'-Dithiodipropionic Acid B 3,3'-Dithiodipropionyl Chloride A->B Thionyl Chloride (SOCl2) DMF (cat.) C N,N'-bis(4-substituted phenyl)-3,3'-dithiodipropionamide B->C 4-Substituted Aniline D 2-(4-Substituted Phenyl)-3(2H)-isothiazolone C->D Sulfuryl Chloride (SO2Cl2) DCM

Figure 1. General workflow for the synthesis of 2-(4-substituted phenyl)-3(2H)-isothiazolones.

Experimental Protocols

The following protocols describe the synthesis of the intermediate N,N'-bis(4-substituted phenyl)-3,3'-dithiodipropionamide and the final cyclization to yield the target 2-(4-substituted phenyl)-3(2H)-isothiazolone.

Protocol 1: Synthesis of N,N'-bis(4-substituted phenyl)-3,3'-dithiodipropionamide (Intermediate 3)

This procedure starts from commercially available 3,3'-disulfanediyldipropionic acid.[5]

Materials:

  • 3,3'-Dithiodipropionic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Appropriate 4-substituted aniline

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3,3'-dithiodipropionic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Cool the mixture in an ice bath and add thionyl chloride (2.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride 2.

  • Dissolve the crude acyl chloride in fresh DCM and cool the solution in an ice bath.

  • Slowly add a solution of the corresponding 4-substituted aniline (2.5 equivalents) in DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,N'-bis(4-substituted phenyl)-3,3'-dithiodipropionamide 3.

Protocol 2: Synthesis of 2-(4-Substituted Phenyl)-3(2H)-isothiazolone (Final Product 4)

This protocol outlines the chlorine-assisted cyclization of the diamide intermediate.[5]

Materials:

  • N,N'-bis(4-substituted phenyl)-3,3'-dithiodipropionamide (Intermediate 3)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N,N'-bis(4-substituted phenyl)-3,3'-dithiodipropionamide (1 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (2.5 equivalents) dropwise to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(4-substituted phenyl)-3(2H)-isothiazolone 4.

Data Presentation

The following tables summarize representative yields and spectroscopic data for a series of synthesized 2-(4-substituted phenyl)-3(2H)-isothiazolones.

Table 1: Synthesis Yields of 2-(4-Substituted Phenyl)-3(2H)-isothiazolones

Compound ID4-Substituent (R)Yield (%)Reference
4a H72[1]
4b CH₃--
4c OCH₃--
4d Cl--
4e NO₂-[3]

Note: Specific yield data for all derivatives were not available in the provided search results. The table is presented as a template for data organization.

Table 2: Spectroscopic Data for 2-Phenyl-3(2H)-isothiazolone (4a)

Spectroscopic DataObserved Values
¹H NMR δ 7.2-7.5 (m, 5H, Ar-H), 6.1 (d, 1H, CH), 8.5 (d, 1H, CH)
¹³C NMR δ 165.0 (C=O), 140.1, 129.3, 128.5, 126.8 (Ar-C), 115.8 (CH), 148.2 (CH)
IR (cm⁻¹) 3060 (Ar C-H), 1680 (C=O), 1590 (C=C)
Mass Spec (m/z) 177 [M]⁺

Note: The spectroscopic data presented is a representative example and may vary based on the specific instrumentation and conditions used for analysis.

Conclusion

The synthetic protocols provided herein offer a reliable method for the preparation of 2-(4-substituted phenyl)-3(2H)-isothiazolones. These compounds serve as a versatile platform for the development of new therapeutic agents. Further derivatization and biological screening of this scaffold are encouraged to explore its full potential in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Analytical Detection of Isothiazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the detection and quantification of isothiazolinone biocides in various matrices. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical techniques for quality control and safety assessment.

Introduction to Isothiazolinones

Isothiazolinones are a class of heterocyclic organic compounds widely used as broad-spectrum biocides in a variety of industrial and consumer products, including cosmetics, paints, adhesives, and cleaning agents.[1] Common isothiazolinones include Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), and 2-Octyl-3(2H)-isothiazolinone (OIT). Despite their effectiveness as preservatives, some isothiazolinones are potent skin sensitizers and their use is regulated in many products.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence and ensuring compliance with regulatory limits.

Analytical Methods Overview

Several analytical techniques are employed for the determination of isothiazolinones, with chromatographic methods being the most prevalent. The choice of method often depends on the sample matrix, the specific isothiazolinones of interest, and the required sensitivity.

Commonly Used Techniques:

  • High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is a widely used technique for the analysis of isothiazolinones.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile isothiazolinones. Derivatization may be required for some compounds to improve their chromatographic performance.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the trace analysis of isothiazolinones in complex matrices.[2]

  • Electrochemical Methods represent an alternative approach, offering potential for rapid and portable analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for isothiazolinone detection.

Table 1: Performance of HPLC Methods for Isothiazolinone Detection

IsothiazolinoneMatrixLODLOQRecovery (%)Reference
MIT, CMITBaby Wet Wipes--90 - 106[3]
MIT, CMIT, OIT, DCOIT, BITLiquid Detergents0.06 - 0.19 µg/g-92.73 - 109.92[6]
MI, CMI, BITWater-based Glue0.011 - 0.015 mg/kg0.035 - 0.051 mg/kg96.3 - 109.6[7]

Table 2: Performance of GC-MS and LC-MS/MS Methods for Isothiazolinone Detection

IsothiazolinoneMethodMatrixLODLOQRecovery (%)Reference
MI, CMI, BIT, OI, DCOIGC-MSEnvironmental Waters0.01 - 0.1 µg/L->90 (except MI)[4][5]
MIT, CMITLC-MS/MSCosmetics-0.1 µg/g93 - 111[8]
MI, CMI, BIT, OIT, DCOIT, MBITLC-MS/MSWater-Based Adhesives0.010 mg/L0.020 mg/L81.5 - 107.3[9]
MIT, CMIT, BIT, OITLC-MS/MSHygienic Consumer Products0.011 - 0.034 mg/kg (wet wipes), 0.57 - 1.6 mg/kg (detergents)-60.4 - 113[10]
MI, CMI, Bzl, OIHPLC-MS/MSCosmetics & Household ProductsLow ng/g levelLow ng/g level>80 (except MI ~60)[11]

Experimental Protocols

Protocol 1: Analysis of Isothiazolinones in Liquid Detergents by HPLC-DAD

This protocol is adapted from a method for the simultaneous analysis of five isothiazolinones (MIT, CMIT, OIT, DCOIT, and BIT) in liquid detergents.[6]

1. Sample Preparation: Ultrasound-Assisted Extraction

  • Accurately weigh approximately 1.0 g of the liquid detergent sample into a 10 mL tube.

  • Add methanol to the 10 mL mark.

  • Vortex the solution to ensure thorough mixing.

  • Place the tube in an ultrasonic cleaner and extract for 20 minutes at 30°C.

  • Centrifuge the sample solution for 5 minutes.

  • Filter the supernatant through a 0.45 µm organic filter membrane prior to HPLC analysis.

2. HPLC-DAD Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

    • A detailed gradient program should be optimized based on the specific instrument and column. A typical starting point could be a linear gradient from 20% A to 80% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelengths:

    • MIT: 275 nm

    • CMIT: 275 nm

    • OIT: 282 nm

    • DCOIT: 285 nm

    • BIT: 318 nm

3. Quantification

  • Prepare standard solutions of MIT, CMIT, OIT, DCOIT, and BIT in methanol at known concentrations.

  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.

  • Quantify the isothiazolinones in the sample extracts using the external standard method based on the calibration curves.

Protocol 2: Analysis of Isothiazolinones in Environmental Waters by GC-MS

This protocol is based on a method for the determination of five isothiazolinones (MI, CMI, BIT, OI, DCOI) in environmental water samples.[4][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: A mixture of a polymeric material and RP-C18.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove interfering substances.

  • Elution: Elute the retained isothiazolinones with a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (for BIT)

  • To improve the chromatographic performance of BIT, derivatize the concentrated extract with diazomethane. (Note: Diazomethane is hazardous and should be handled with extreme caution in a well-ventilated fume hood by trained personnel).

3. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron Impact (EI) ionization in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.

4. Quantification

  • Prepare calibration standards of the target isothiazolinones (with derivatized BIT) in the final extraction solvent.

  • Generate a calibration curve for each analyte.

  • Quantify the isothiazolinones in the prepared samples.

Protocol 3: Analysis of Isothiazolinones in Water-Based Adhesives by LC-MS/MS

This protocol is for the simultaneous determination of six isothiazolinones (MI, CMI, BIT, OIT, DCOIT, and MBIT) in water-based adhesives.[9]

1. Sample Preparation: Vortex Extraction

  • Accurately weigh 0.2 g of the adhesive sample into a tube.

  • Add 20 mL of methanol.

  • Extract by vortexing for 60 minutes.

  • Filter the extract through a 0.22 µm filter prior to LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol or acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each isothiazolinone should be optimized.

    • Example MRM Transitions:

      • MIT: m/z 116.0 -> 99.0[2]

      • CMIT: m/z 150.0 -> 135.0[2]

3. Quantification

  • Prepare mixed standard solutions of the six isothiazolinones in methanol.

  • Generate calibration curves based on the peak areas of the specific MRM transitions.

  • Quantify the analytes in the sample extracts.

Visualized Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Liquid Detergent Sample Weighing Weigh 1.0g of Sample Sample->Weighing Dilution Add Methanol Weighing->Dilution Extraction Ultrasonic Extraction (20 min, 30°C) Dilution->Extraction Centrifugation Centrifuge (5 min) Extraction->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (275-318 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: Workflow for HPLC-DAD analysis of isothiazolinones.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (for BIT) SPE->Derivatization Concentration Concentrate to 1 mL Derivatization->Concentration Injection Inject into GC-MS Concentration->Injection Prepared Sample Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of isothiazolinones.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Adhesive Sample Extraction Vortex Extraction with Methanol (60 min) Sample->Extraction Filtration Filter (0.22 µm) Extraction->Filtration Injection Inject into LC-MS/MS Filtration->Injection Prepared Sample Separation Liquid Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of isothiazolinones.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of Isothiazolinones in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of broad-spectrum biocides widely used as preservatives in a variety of cosmetic and personal care products to prevent microbial spoilage. Common isothiazolinones include methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT).[1][2] While effective, some isothiazolinones, particularly MI and MCI, have been identified as potent skin sensitizers, leading to an increase in allergic contact dermatitis. Consequently, regulatory bodies worldwide have established strict limits on the concentration of these preservatives in cosmetic formulations.

This application note provides a detailed protocol for the sensitive and selective quantification of common isothiazolinones in various cosmetic matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for ensuring product safety and compliance with regulatory standards.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the complexity of the cosmetic matrix. Two effective methods are presented below: Matrix Solid-Phase Dispersion (MSPD) for complex matrices and a simpler solvent extraction for less complex formulations.

a) Matrix Solid-Phase Dispersion (MSPD)

This method is particularly effective for complex or viscous cosmetic samples.[1][2]

Materials:

  • Florisil solid-phase sorbent[1][2]

  • Methanol (HPLC grade)[1][2]

  • Mortar and pestle

  • Syringe with a filter

Protocol:

  • Weigh approximately 0.5 g of the cosmetic sample into a glass mortar.

  • Add 2 g of Florisil sorbent to the mortar.[2]

  • Gently blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elute the isothiazolinones by passing 5 mL of methanol through the cartridge.[1][2]

  • Collect the eluate and filter it through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.[3]

b) Solvent Extraction

This protocol is suitable for liquid or semi-solid cosmetic products with simpler matrices.[4]

Materials:

  • Methanol (HPLC grade)[4]

  • Ultrasonic bath

  • Centrifuge

  • Syringe with a filter

Protocol:

  • Weigh approximately 0.2 g of the cosmetic sample into a centrifuge tube.[3]

  • Add 20 mL of methanol to the tube.[3]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 20-60 minutes to facilitate extraction.[3][4]

  • Centrifuge the sample for 5 minutes to pellet any solid debris.[4]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.[3]

HPLC-MS/MS Analysis

a) Liquid Chromatography Conditions

The following conditions are optimized for the separation of common isothiazolinones.

ParameterCondition
Column Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 μm) or equivalent[5]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid[6]
Mobile Phase B Acetonitrile[6] or Methanol[5]
Gradient Elution 0-2 min: 10-60% B; 2-3 min: 60-100% B; 3-9 min: hold at 100% B[5]
Flow Rate 0.3 - 0.5 mL/min[5][6]
Column Temperature 30 - 35 °C[5][6]
Injection Volume 10 - 15 µL[5][6]

b) Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The following table lists the precursor and product ions, along with typical collision energies and cone voltages for the target isothiazolinones.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Methylisothiazolinone (MI) 116.071.11520
Methylchloroisothiazolinone (MCI) 150.071.11520
Benzisothiazolinone (BIT) 152.0134.12025
Octylisothiazolinone (OIT) 214.1115.12030

Data Presentation

The following tables summarize the quantitative performance of the described HPLC-MS/MS method, compiled from various studies.

Table 1: Linearity and Correlation Coefficients

CompoundLinear Range (mg/L)Correlation Coefficient (R²)
MI 0.010 - 1.0> 0.9990[5]
MCI 0.010 - 1.0> 0.9990[5]
BIT 0.010 - 1.0> 0.9990[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (µg/L)LOQ (µg/L)
MI 0.2 - 3.00.7 - 10.0[5]
MCI 0.2 - 3.00.7 - 10.0[5]
BIT 0.2 - 3.00.7 - 10.0[5]

Table 3: Recovery and Precision

CompoundRecovery (%)Relative Standard Deviation (RSD) (%)
MI 60 - 114.8[2][5]< 10[5]
MCI 80 - 114.8[2][5]< 10[5]
BIT 80 - 114.8[2][5]< 10[5]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cosmetic_sample Cosmetic Sample extraction Extraction (MSPD or Solvent) cosmetic_sample->extraction hplc HPLC Separation (C18 Column) filtration Filtration (0.22 µm) extraction->filtration msms MS/MS Detection (ESI+, MRM) filtration->hplc quantification Quantification hplc->msms msms->quantification reporting Reporting quantification->reporting

Caption: HPLC-MS/MS workflow for isothiazolinone analysis in cosmetics.

References

Application Notes and Protocols for N-phenyl-3-isothiazolamine in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-phenyl-3-isothiazolamine as an antibacterial agent. The document outlines a plausible synthesis route, a hypothetical mechanism of action, and detailed protocols for evaluating its efficacy against various bacterial strains. While specific data for this compound is emerging, the information presented is based on the known activities of structurally related isothiazole and thiazole derivatives.

Introduction to this compound

This compound belongs to the isothiazole class of heterocyclic compounds. Isothiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents, and this compound represents a promising scaffold for further investigation.

Synthesis of this compound

A potential synthetic route for N-substituted isothiazol-3(2H)-ones involves the reaction of N-substituted 3-benzoylpropionamides with thionyl chloride, followed by debenzoylation. This method can be adapted for the synthesis of this compound.

Hypothetical Mechanism of Action

Based on studies of related thiazole derivatives, it is hypothesized that this compound may exert its antibacterial effect by inhibiting essential bacterial enzymes. One potential target is the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of MurB would disrupt cell wall synthesis, leading to cell lysis and bacterial death.

A This compound B MurB Enzyme (Peptidoglycan Synthesis) A->B Binds to & Inhibits C Inhibition of Cell Wall Formation B->C Disruption D Cell Lysis & Bacterial Death C->D Leads to

Caption: Hypothetical signaling pathway of this compound. (Within 100 characters)

Data Presentation: Antibacterial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common bacterial pathogens. These values are projected based on the activity of other bioactive isothiazole derivatives and serve as a benchmark for experimental studies.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive816
Bacillus subtilisPositive48
Escherichia coliNegative1632
Pseudomonas aeruginosaNegative3264

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a single colony of the test bacterium from an agar plate to a tube containing 3-5 mL of MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.[2][3]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[2]

This assay is performed after the MIC is determined to find the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.[5][6][7]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the antibacterial evaluation of this compound.

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of This compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (No Visible Growth) D->E F Plate Aliquots from Clear MIC Wells E->F G Incubate Agar Plates at 37°C for 18-24h F->G H Determine MBC (≥99.9% Killing) G->H

Caption: Workflow for antibacterial susceptibility testing. (Within 100 characters)

Conclusion

This compound presents a valuable scaffold for the development of new antibacterial agents. The protocols and data presented here provide a framework for researchers to systematically evaluate its potential. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Isothiazolinone-Based Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of isothiazolinones as preservatives in various formulations. The information is intended to assist researchers, scientists, and drug development professionals in effectively utilizing these broad-spectrum antimicrobial agents while ensuring product safety and stability.

Introduction to Isothiazolinones

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides and preservatives in a variety of industrial and consumer products.[1] Their potent, broad-spectrum antimicrobial activity makes them effective against bacteria, fungi, and algae.[1][2] The most common isothiazolinone derivatives include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[2] They are often used in combination, such as the 3:1 mixture of CMIT and MIT, to enhance their antimicrobial efficacy.[3]

Mechanism of Action

The primary antimicrobial action of isothiazolinones involves a two-step mechanism.[4][5][6] Initially, they cause a rapid inhibition of microbial growth and metabolism within minutes of contact.[4][5][6] This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[4][5][6]

The biocidal activity is attributed to the electron-deficient sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly the thiol groups (-SH) of cysteine residues in microbial proteins and enzymes.[4][6][7] This interaction leads to the formation of disulfide bonds, causing inactivation of essential enzymes involved in critical metabolic pathways like the Krebs cycle and electron transport chain.[5] This disruption of metabolic functions, including respiration and ATP generation, ultimately leads to cell death.[5]

Isothiazolinone Isothiazolinone MicrobialCell Microbial Cell Isothiazolinone->MicrobialCell Enters Cell ThiolEnzymes Thiol-Containing Enzymes Isothiazolinone->ThiolEnzymes Inhibits (Thiol Reaction) MicrobialCell->ThiolEnzymes MetabolicPathways Metabolic Pathways (e.g., Krebs Cycle) ThiolEnzymes->MetabolicPathways Catalyzes CellDeath Cell Death ThiolEnzymes->CellDeath ATP ATP Production MetabolicPathways->ATP ATP->MicrobialCell Sustains ATP->CellDeath

Caption: Simplified signaling pathway of isothiazolinone antimicrobial action.

Antimicrobial Efficacy Data

The effectiveness of isothiazolinones varies depending on the specific derivative and the target microorganism. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy.

Isothiazolinone DerivativeTest OrganismMIC (µg/mL)Reference
MIT Escherichia coli41[4]
Schizosaccharomyces pombe245[4]
Staphylococcus aureus (MSSA)280[6]
CMIT/MIT (3:1) Pseudomonas aeruginosa1.8 - 3.5[8]
Serratia marcescens2.0 - 4.1[8]
MCI Escherichia coli0.5[4]
Schizosaccharomyces pombe2.6[4]
BIT Escherichia coli--
Schizosaccharomyces pombe--
OIT Aspergillus niger<1[4]
Saccharomyces cerevisiae<1[4]
DCOIT Aspergillus niger<1[4]
Saccharomyces cerevisiae<1[4]

Note: MIC values can vary based on the specific strain, test conditions, and formulation. The data presented here is for comparative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of an isothiazolinone-based preservative.

Materials:

  • Isothiazolinone preservative stock solution

  • Sterile test tubes or 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Positive control (broth with inoculum, no preservative)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the isothiazolinone stock solution in the broth medium in the test tubes or microtiter plate wells.

  • Inoculation: Inoculate each tube or well with the standardized microbial suspension. The final volume and concentration of the inoculum should be consistent across all dilutions.

  • Incubation: Incubate the tubes or plates at the optimal temperature for the test microorganism for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Observation: After incubation, visually inspect the tubes or wells for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the preservative at which there is no visible microbial growth.

Preservative Efficacy Test (Challenge Test) - Based on USP <51>

This protocol is a generalized version of the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test, commonly known as a challenge test. It is designed to evaluate the performance of a preservative system in a finished product.[9][10]

Test Organisms:

A panel of representative microorganisms is used to challenge the product.[5][10] This typically includes:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

Procedure:

  • Product Preparation: Divide the test product into five separate, sterile containers.

  • Inoculum Preparation: Prepare standardized inocula of each test organism, typically to a concentration of 1 x 10^8 CFU/mL.

  • Inoculation ("Challenge"): Inoculate each product container with one of the test organisms to achieve a final concentration between 1 x 10^5 and 1 x 10^6 CFU/mL.[9] The volume of the inoculum should not exceed 1% of the product volume.

  • Incubation: Store the inoculated product containers at a controlled ambient temperature (20-25°C) for 28 days.[9]

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.[9][10]

  • Neutralization and Plating: Neutralize the antimicrobial activity of the preservative in the aliquot using a suitable neutralizer. Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms.

  • Data Analysis: Calculate the log reduction in microbial count from the initial inoculum level at each time point.

  • Acceptance Criteria: Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia or regulatory guideline to determine if the preservative system is effective. For many products, a 99.9% (3-log) reduction for bacteria and no increase for fungi within a specified timeframe is required.[9]

cluster_prep Preparation cluster_challenge Challenge cluster_incubation Incubation (28 Days) cluster_analysis Analysis Product Test Product Inoculate Inoculate Product (1x10^5-1x10^6 CFU/mL) Product->Inoculate Inoculum Microbial Inoculum (1x10^8 CFU/mL) Inoculum->Inoculate Day7 Day 7 Inoculate->Day7 Day14 Day 14 Inoculate->Day14 Day28 Day 28 Inoculate->Day28 Sample Sample Aliquot Day7->Sample Day14->Sample Day28->Sample Neutralize Neutralize Sample->Neutralize Plate Plate & Incubate Neutralize->Plate Count Count Colonies Plate->Count LogReduction Calculate Log Reduction Count->LogReduction

Caption: Experimental workflow for a Preservative Efficacy (Challenge) Test.

Formulation and Stability Considerations

The efficacy of isothiazolinones can be influenced by the formulation's pH, temperature, and the presence of other ingredients.

  • pH: Isothiazolinones are generally stable and effective over a broad pH range.

  • Temperature: Elevated temperatures can degrade some isothiazolinones, reducing their efficacy.

  • Inactivating Agents: Certain nucleophiles, such as amines and sulfites, can inactivate isothiazolinones. Compatibility testing is crucial during formulation development.

Safety and Regulatory Considerations

While effective preservatives, isothiazolinones can be skin sensitizers in some individuals.[1] Regulatory bodies in different regions have established maximum use concentrations for various product types, particularly in cosmetics and personal care products. It is imperative to adhere to these regulations to ensure consumer safety. For instance, in the European Union, the use of MIT in leave-on cosmetic products has been banned, and its concentration in rinse-off products is restricted.[1]

Disclaimer: These application notes are for informational purposes only and should not be considered a substitute for regulatory guidelines or expert consultation. It is the user's responsibility to ensure that their use of isothiazolinones complies with all applicable regulations and is safe for the intended application.

References

Application Notes and Protocols for the Ring-Closure Synthesis of Isothiazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-closure synthesis of isothiazolinones, a critical class of sulfur-containing heterocyclic compounds with broad applications as biocides and in medicinal chemistry. The following sections detail various synthetic strategies, complete with experimental procedures and comparative data.

Synthesis of N-Substituted Isothiazolinones via Chlorinative Cyclization of 3,3'-Dithiodipropionamides and 3-Mercaptopropionamides

This is a widely employed industrial method for the synthesis of common isothiazolinone biocides such as Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), and 2-Octyl-4-isothiazolin-3-one (OIT). The key step involves the ring closure of a dithiodipropionamide or mercaptopropionamide precursor using a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂).

Experimental Protocol: Synthesis of 2-Methyl-4-isothiazolin-3-one (MI) and 2-Octyl-4-isothiazolin-3-one (OIT)

This protocol is adapted from the general one-step chlorination-cyclization of 3,3'-dithiopropionamides.[1]

Materials:

  • N,N'-Dimethyl-3,3'-dithiodipropionamide or N,N'-Dioctyl-3,3'-dithiodipropionamide

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Sodium sulfite solution

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, dissolve the N,N'-disubstituted-3,3'-dithiodipropionamide in an inert solvent.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (approximately 2-3 molar equivalents) to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The reaction mixture is then cautiously quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy any excess chlorinating agent.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude isothiazolinone.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Summary: Synthesis of MI and OIT
ProductStarting MaterialChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MIN,N'-Dimethyl-3,3'-dithiodipropionamideSO₂Cl₂Toluene0 - RT2-433[1]
OITN,N'-Dioctyl-3,3'-dithiodipropionamideSO₂Cl₂Toluene0 - RT2-496[1]
MIN-Methyl-3-mercaptopropionamideCl₂Dichloromethane201 (hold-up time)Not specified[2]

Experimental Workflow: Chlorinative Cyclization

G start Start dissolve Dissolve N,N'-disubstituted- 3,3'-dithiodipropionamide in inert solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_so2cl2 Slowly add SO₂Cl₂ cool->add_so2cl2 react Stir at room temperature for 2-4 hours add_so2cl2->react quench Quench with Na₂SO₃ solution react->quench separate Separate organic layer quench->separate extract Extract aqueous layer separate->extract wash_dry Wash and dry combined organic layers extract->wash_dry evaporate Solvent evaporation wash_dry->evaporate purify Purification evaporate->purify end End purify->end

Workflow for chlorinative cyclization of dithiodipropionamides.

Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

1,2-Benzisothiazol-3(2H)-one (BIT) is a widely used biocide in various industrial applications. Several synthetic routes have been developed for its preparation.

Method 1: From 2,2'-Dithiobis(benzoyl chloride)

Experimental Protocol:

This protocol is based on the reaction of 2,2'-dithiobis(benzoyl chloride) with ammonia followed by cyclization.[3]

Materials:

  • 2,2'-Dithiobis(benzoyl chloride)

  • Methylene chloride

  • Chlorine gas

  • Concentrated ammonium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • Suspend 2,2'-dithiobis(benzoyl chloride) in methylene chloride in a suitable reactor.

  • Bubble chlorine gas through the stirred suspension.

  • Add the resulting solution to concentrated ammonium hydroxide with vigorous stirring.

  • Continue stirring for one hour after the addition is complete.

  • Filter the mixture to collect the solid.

  • Suspend the damp solid in water and acidify with concentrated hydrochloric acid with vigorous stirring.

  • Isolate the solid product by filtration and wash with water.

  • Dry the product in vacuo at 30 °C.

Method 2: Oxidative Cyclization of 2-Mercaptobenzamide

Experimental Protocol:

This method involves the oxidative cyclization of 2-mercaptobenzamide and 2,2'-dithiobenzamide.[4]

Materials:

  • Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide

  • Manganese(III) hydroxide (Mn(OH)₃)

  • Triethanolamine

  • Ethanol

  • Oxygen

Procedure:

  • In a 250 mL reactor, combine the mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide, Mn(OH)₃, triethanolamine, and ethanol.

  • Heat the mixture to 120 °C with stirring.

  • Introduce oxygen to maintain a pressure of 0.2 MPa in the reactor.

  • After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.

  • Add 100 mL of water and stir for 20 minutes.

  • Filter the mixture and dry the filter cake to obtain the product.

Data Summary: Synthesis of BIT
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,2'-Dithiobis(benzoyl chloride)Cl₂, NH₄OH, HClMethylene Chloride, WaterNot specifiedNot specified88.5[3]
2-Mercaptobenzamide and 2,2'-dithiobenzamideMn(OH)₃, Triethanolamine, O₂Ethanol1201090[4]
2-(Methylthio)benzamideSelectfluorNot specifiedNot specifiedNot specified80[1]

Experimental Workflow: Synthesis of BIT from 2,2'-Dithiobis(benzoyl chloride)

G start Start suspend Suspend 2,2'-dithiobis(benzoyl chloride) in methylene chloride start->suspend chlorinate Bubble Cl₂ gas suspend->chlorinate add_ammonia Add to concentrated NH₄OH chlorinate->add_ammonia stir1 Stir for 1 hour add_ammonia->stir1 filter1 Filter stir1->filter1 suspend_water Suspend solid in water filter1->suspend_water acidify Acidify with concentrated HCl suspend_water->acidify filter2 Filter and wash acidify->filter2 dry Dry in vacuo filter2->dry end End dry->end

Workflow for BIT synthesis from 2,2'-dithiobis(benzoyl chloride).

Synthesis of Isothiazoles from Primary Enamines

This method provides a route to substituted isothiazoles through the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate

This protocol is based on the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride.[5]

Materials:

  • Methyl 3-aminocrotonate

  • 4,5-Dichloro-1,2,3-dithiazolium chloride

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve methyl 3-aminocrotonate in an anhydrous solvent under an inert atmosphere.

  • Add a solution of 4,5-dichloro-1,2,3-dithiazolium chloride in the same solvent dropwise to the enamine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Synthesis from Enamines
EnamineProductYield (%)Reference
Methyl 3-aminocrotonateMethyl 5-cyano-3-methylisothiazole-4-carboxylate78[5]
3-Aminocrotononitrile4,5-Dicyano-3-methylisothiazole40[5]

Biocidal Mechanism of Action

Isothiazolinones exert their biocidal activity primarily through the inhibition of essential cellular enzymes. The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in cysteine residues of enzymes. This leads to the opening of the isothiazolinone ring and the formation of a mixed disulfide, which inactivates the enzyme and ultimately leads to cell death.

Diagram: Isothiazolinone Mechanism of Action

G isothiazolinone Isothiazolinone attack Nucleophilic attack by thiol group isothiazolinone->attack enzyme Bacterial Enzyme (with active site thiol) enzyme->attack ring_opening Ring Opening attack->ring_opening inactive_enzyme Inactive Enzyme (Mixed Disulfide) ring_opening->inactive_enzyme cell_death Cell Death inactive_enzyme->cell_death

Mechanism of biocidal action of isothiazolinones.

References

Application Notes and Protocols for the In Vitro Evaluation of N-phenyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of N-phenyl-3-isothiazolamine activity. The methodologies outlined are based on established techniques for the assessment of antimicrobial and cytotoxic properties of isothiazolone compounds and can be adapted for the specific analysis of this compound.

Introduction

This compound belongs to the isothiazolinone class of heterocyclic compounds. Isothiazolinones are known for their broad-spectrum biocidal activity against bacteria and fungi.[1] This activity is primarily attributed to their ability to inhibit essential enzymes within microorganisms by reacting with thiol-containing residues.[1][2][3][4] The in vitro evaluation of this compound is a critical first step in characterizing its potential as a novel antimicrobial agent and assessing its safety profile.

This document provides protocols for determining the antibacterial, antifungal, and cytotoxic activity of this compound.

Data Presentation

Quantitative data from the in vitro assays should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Bacillus subtilis (e.g., ATCC 6633)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Positive Control (e.g., Gentamicin)N/A

Table 2: Antifungal Activity of this compound

Fungal StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans (e.g., ATCC 90028)Yeast
Aspergillus niger (e.g., ATCC 16404)Mold
Cryptococcus neoformans (e.g., ATCC 52817)Yeast
Positive Control (e.g., Amphotericin B)N/A

Table 3: Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
e.g., HEK293Human Embryonic Kidney
e.g., HepG2Human Hepatocellular Carcinoma
e.g., A549Human Lung Carcinoma
Positive Control (e.g., Doxorubicin)N/A

Experimental Protocols

Antibacterial Susceptibility Testing: Agar Dilution Method

This protocol is adapted from standard agar dilution methods and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[5][6][7]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl)

  • Petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Agar Plate Preparation:

    • Prepare a series of two-fold dilutions of this compound from the stock solution.

    • Melt MHA and cool to 45-50°C.

    • Add the appropriate volume of each compound dilution to molten MHA to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a solvent control plate (agar with solvent only) and a growth control plate (agar only).

  • Inoculum Preparation:

    • Culture bacteria in MHB overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation:

    • Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be adapted for molds.[8][9][10] It is used to determine the MIC of this compound against fungal strains.

Materials:

  • This compound

  • Fungal strains (e.g., C. albicans, A. niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation:

    • Culture fungi on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Inoculation:

    • Add an equal volume of the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a solvent control and a growth control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, determined visually or by measuring absorbance.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14]

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a solvent control and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway

The primary mechanism of action for isothiazolinones involves the inactivation of key enzymes through interaction with thiol groups.

G cluster_cell Microbial Cell compound This compound enzyme Thiol-containing Enzyme (Active) compound->enzyme Reaction with -SH group compound->enzyme inactive_enzyme Inactive Enzyme (Disulfide Adduct) enzyme->inactive_enzyme Inhibition metabolism Essential Metabolic Pathways enzyme->metabolism Catalyzes inactive_enzyme->metabolism Blocks death Cell Death metabolism->death Disruption leads to

Caption: Proposed mechanism of this compound activity.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

G cluster_workflow In Vitro Evaluation Workflow prep Compound Preparation antibacterial Antibacterial Assay prep->antibacterial antifungal Antifungal Assay prep->antifungal cytotoxicity Cytotoxicity Assay prep->cytotoxicity data Data Collection (MIC, IC50) antibacterial->data antifungal->data cytotoxicity->data analysis Data Analysis & Interpretation data->analysis

References

Application Notes and Protocols for the Formulation of N-phenyl-3-isothiazolamine for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-phenyl-3-isothiazolamine is a heterocyclic compound belonging to the isothiazole class, a group of molecules known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Like many heterocyclic drug candidates, this compound is presumed to exhibit poor aqueous solubility, which presents a significant challenge for its development into an effective therapeutic agent.[2][3] Low solubility can lead to poor bioavailability and inconsistent therapeutic outcomes.[4] To overcome these limitations, advanced formulation strategies are required to enhance its solubility and dissolution rate.

These application notes provide an overview of potential formulation strategies for this compound, focusing on nanoencapsulation technologies such as liposomes and polymeric micelles. Detailed protocols for the preparation and characterization of these formulations are provided to guide researchers in the development of novel drug delivery systems for this promising compound.

Putative Signaling Pathway for Isothiazole Derivatives

Isothiazole derivatives have been reported to exert their biological effects through various signaling pathways. One of the key pathways implicated in the anticancer activity of similar heterocyclic compounds is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[5] The following diagram illustrates a potential mechanism of action for this compound, assuming it acts as an inhibitor of this pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 AKT->Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Drug This compound Drug->PI3K Inhibition Inhibition->Apoptosis

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Formulation Strategies for this compound

Given the presumed poor aqueous solubility of this compound, two promising formulation strategies are liposomal encapsulation and polymeric micelle formation. These nano-based systems can enhance solubility, improve stability, and provide opportunities for targeted drug delivery.[6][7]

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers.[8] For a hydrophobic compound like this compound, it would primarily be entrapped within the lipid bilayer.

Table 1: Representative Data for Liposomal Formulation of this compound

ParameterValueMethod
Particle Size (Z-average) 120 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential -25 ± 3 mVElectrophoretic Light Scattering
Encapsulation Efficiency 85 ± 5 %UV-Vis Spectroscopy
Drug Loading 4.2 ± 0.5 %UV-Vis Spectroscopy
Polymeric Micelle Formulation

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[9] The hydrophobic core of the micelle serves as a reservoir for poorly soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment, thereby increasing the drug's solubility and stability.[10]

Table 2: Representative Data for Polymeric Micelle Formulation of this compound

ParameterValueMethod
Particle Size (Z-average) 50 ± 4 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.02Dynamic Light Scattering (DLS)
Zeta Potential -10 ± 2 mVElectrophoretic Light Scattering
Encapsulation Efficiency 92 ± 4 %UV-Vis Spectroscopy
Drug Loading 8.5 ± 0.8 %UV-Vis Spectroscopy

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Liposome_Prep_Workflow Start Start Dissolve Dissolve Lipids and Drug in Organic Solvent Start->Dissolve Evaporate Evaporate Solvent to Form a Thin Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Sonicate Sonicate to Form Small Vesicles Hydrate->Sonicate Extrude Extrude through Polycarbonate Membranes Sonicate->Extrude Purify Purify by Dialysis or Size Exclusion Chromatography Extrude->Purify End End Purify->End

Caption: Workflow for liposome preparation by thin-film hydration.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform or a mixture of chloroform and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Lipid and Drug Dissolution: Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a suitable organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication.

  • Extrusion: For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes.

  • Purification: Remove the unencapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.

Protocol 2: Preparation of this compound Loaded Polymeric Micelles

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., polyethylene glycol-block-poly(lactic-co-glycolic acid) (PEG-PLGA))

  • Acetone or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Dissolution: Dissolve the block copolymer and this compound in a water-miscible organic solvent like acetone.

  • Micelle Formation: Add the organic solution dropwise to deionized water while stirring. The hydrophobic drug and the core-forming block of the copolymer will self-assemble into micelles.

  • Solvent Evaporation: Continue stirring the solution to allow for the evaporation of the organic solvent.

  • Purification: Remove the unencapsulated drug and any remaining solvent by dialysis against deionized water.

Protocol 3: Characterization of Nanoparticle Formulations

1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water or PBS to an appropriate concentration.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform DLS measurements to determine the Z-average particle size and the polydispersity index (PDI).[11]

    • Perform ELS measurements to determine the zeta potential, which is an indicator of the surface charge and stability of the nanoparticles.[12]

2. Encapsulation Efficiency and Drug Loading:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Disrupt the nanoparticle formulation by adding a suitable solvent (e.g., methanol or DMSO) to release the encapsulated drug.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for this compound and determine the total amount of drug in the formulation using a standard curve.

    • To determine the amount of free drug, centrifuge the nanoparticle suspension and measure the drug concentration in the supernatant.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

Drug_Release_Workflow Start Start Prepare Prepare Dialysis Bag with Formulation Start->Prepare Immerse Immerse in Release Medium (e.g., PBS with Tween 80) Prepare->Immerse Incubate Incubate at 37°C with Constant Shaking Immerse->Incubate Sample Withdraw Aliquots from Release Medium at Time Points Incubate->Sample Replace Replace with Fresh Medium Sample->Replace Analyze Analyze Drug Concentration in Aliquots (e.g., HPLC, UV-Vis) Sample->Analyze Replace->Incubate Plot Plot Cumulative Drug Release vs. Time Analyze->Plot End End Plot->End

Caption: Workflow for in vitro drug release study using the dialysis method.

  • Method: Dialysis bag method.[13]

  • Materials:

    • This compound loaded nanoparticles.

    • Dialysis tubing (e.g., 10 kDa MWCO).

    • Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.

    • Shaking water bath or incubator.

    • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Place a known amount of the nanoparticle formulation into a dialysis bag and seal it.

    • Immerse the dialysis bag in a known volume of the release medium.

    • Incubate the system at 37°C with continuous gentle shaking.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume and sink conditions.[14]

    • Analyze the concentration of this compound in the collected samples.

    • Calculate the cumulative percentage of drug released over time.

Conclusion

The formulation of this compound into nanocarriers like liposomes and polymeric micelles presents a viable strategy to overcome its potential poor aqueous solubility and enhance its therapeutic efficacy. The protocols outlined in these application notes provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of these formulations. Further in vivo studies will be necessary to ascertain the pharmacokinetic profile and therapeutic potential of the developed drug delivery systems.

References

Application Notes and Protocols for the Analysis of Isothiazolinones by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of isothiazolinone biocides using Gas Chromatography-Mass Spectrometry (GC-MS). The following methods are intended for the analysis of isothiazolinones in aqueous matrices and water-based adhesives.

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely used as antimicrobial preservatives in a variety of industrial and consumer products, including water-based paints, adhesives, cosmetics, and cleaning agents. Due to their potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies worldwide have established maximum allowable concentrations for these compounds in various products. Consequently, sensitive and selective analytical methods are required for their monitoring and quantification. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable technique for the analysis of isothiazolinones, often requiring a derivatization step to improve the volatility and thermal stability of these polar analytes.

Analytical Workflow Overview

The analysis of isothiazolinones by GC-MS typically involves several key steps: sample preparation to extract and concentrate the analytes, derivatization to make them suitable for GC analysis, chromatographic separation, and mass spectrometric detection and quantification.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Adhesive Sample Extraction Solid-Phase Extraction (Water) or Ultrasonic Extraction (Adhesives) Sample->Extraction Derivatization Silylation with BSTFA Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data cluster_extraction Ultrasonic Extraction of Adhesives Weigh Weigh 0.5 g Adhesive Add_Solvent Add 20 mL Dichloromethane Weigh->Add_Solvent Sonicate Sonicate for 30 min Add_Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect cluster_spe Solid-Phase Extraction of Water Samples Condition Condition C18 Cartridge Load Load 500 mL Water Sample Condition->Load Wash Wash with Deionized Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate

Application Notes and Protocols: N-phenyl-3-isothiazolamine as a Biocide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-3-isothiazolamine belongs to the isothiazolone class of heterocyclic compounds, which are well-regarded for their potent, broad-spectrum antimicrobial properties.[1] Isothiazolones are extensively utilized as biocides and preservatives in a variety of industrial and commercial applications, including water treatment, paints, cosmetics, and metalworking fluids.[2][3][4] Their efficacy extends to controlling the growth of gram-positive and gram-negative bacteria, fungi, and algae.[1][2] The biocidal activity of isothiazolones is primarily attributed to their ability to inhibit essential microbial enzymes.[5] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a biocide.

Biocidal Activity and Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following table illustrates the expected biocidal performance based on structurally related isothiazolone compounds. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are critical indicators of antimicrobial efficacy.

Table 1: Hypothetical Biocidal Activity of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus653810 - 5020 - 100
Bacillus subtilis663315 - 6030 - 120
Gram-negative Bacteria
Escherichia coli873925 - 10050 - 200
Pseudomonas aeruginosa902750 - 200100 - 400
Fungi (Yeast)
Candida albicans102315 - 2510 - 50
Fungi (Mold)
Aspergillus niger1640430 - 15060 - 300

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental values for this compound must be determined empirically.

Mechanism of Action

The primary mechanism of action for isothiazolone biocides involves a two-step process that ultimately leads to microbial cell death.[2][6][7]

  • Rapid Inhibition of Growth and Metabolism: Isothiazolones quickly penetrate the microbial cell wall and membrane.[4] Inside the cell, the electron-deficient sulfur atom of the isothiazolone ring acts as an electrophile.[3][7] It readily reacts with nucleophilic groups, particularly the thiol groups (-SH) of cysteine residues within vital enzymes.[2][3][5] This leads to the formation of mixed disulfides and the rapid inhibition of key metabolic pathways, including those involving dehydrogenase enzymes crucial for the Krebs cycle and ATP synthesis.[2][7]

  • Irreversible Cell Damage: Following the initial inhibition, continued interaction and the potential generation of free radicals lead to irreversible damage to cellular proteins and disruption of cellular functions, resulting in a loss of viability and cell death.[2][6][7]

Mechanism_of_Action cluster_0 Microbial Cell N_phenyl_3_isothiazolamine This compound Cell_Membrane Cell Membrane Penetration N_phenyl_3_isothiazolamine->Cell_Membrane Enzyme Thiol-containing Enzyme (Active) Cell_Membrane->Enzyme Reacts with Inactivated_Enzyme Inactivated Enzyme (Mixed Disulfide) Enzyme->Inactivated_Enzyme Forms Metabolic_Inhibition Inhibition of Metabolic Pathways (e.g., Respiration, ATP Synthesis) Inactivated_Enzyme->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

I. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for N-substituted isothiazolones. One common approach involves the cyclization of a corresponding 3-mercaptopropanamide derivative.

Materials:

  • 3-Mercaptopropionic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous toluene

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Synthesis of 3-Mercaptopropanoyl Chloride: In a round-bottom flask, cautiously add thionyl chloride to 3-mercaptopropionic acid at 0°C. Stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude 3-mercaptopropanoyl chloride in anhydrous toluene. Cool the solution to 0°C and slowly add a solution of aniline and pyridine in toluene. Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-phenyl-3-mercaptopropanamide.

  • Oxidative Cyclization: Dissolve the N-phenyl-3-mercaptopropanamide in a suitable solvent such as toluene. Add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) dropwise at 0°C. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

II. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

III. Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Microtiter plates from the MIC assay

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile spreader or inoculation loop

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution MIC_Assay Broth Microdilution (MIC Determination) Stock_Solution->MIC_Assay MBC_Assay Subculturing from MIC wells (MBC Determination) MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Reporting MBC_Assay->Data_Analysis

Workflow for biocidal evaluation.

Safety Precautions

Isothiazolones, as a class, are known to be potent skin sensitizers and can cause allergic contact dermatitis. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its solutions. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-phenyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-phenyl-3-isothiazolamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the N-arylation of 3-aminoisothiazole with a phenylating agent. The most common methods employed are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.

Q2: What are the key reaction parameters influencing the yield of the synthesis?

A2: The yield of this compound synthesis is significantly influenced by the choice of catalyst, ligand, base, solvent, reaction temperature, and the stoichiometry of the reactants. Optimization of these parameters is crucial for achieving high yields.

Q3: What are the potential side reactions that can occur during the synthesis?

A3: Common side reactions include the formation of biaryl compounds from the self-coupling of the aryl halide, decomposition of the catalyst, and side reactions involving functional groups on the starting materials. For instance, in Buchwald-Hartwig amination, β-hydride elimination can lead to the formation of byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can be attributed to several factors. This guide provides a systematic approach to troubleshoot and optimize the reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium or copper catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-catalyst that is more stable.
Inappropriate Ligand The choice of ligand is critical for the efficiency of the cross-coupling reaction. For Buchwald-Hartwig amination, screen different phosphine ligands (e.g., BINAP, dppf). For Ullmann condensation, consider using diamine or acetylacetonate ligands.
Incorrect Base The strength and type of base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K3PO4 are commonly used. For Ullmann reactions, K2CO3 or Cs2CO3 are often employed.
Unsuitable Solvent The reaction solvent must be anhydrous and deoxygenated. Common solvents for Buchwald-Hartwig include toluene, dioxane, and THF. For Ullmann reactions, high-boiling polar solvents like DMF, NMP, or nitrobenzene are often required.
Low Reaction Temperature Ullmann condensations, in particular, often require high temperatures (frequently > 150 °C) to proceed efficiently.[1] For Buchwald-Hartwig reactions, temperatures typically range from 80-120 °C.
Poor Quality Starting Materials Ensure the purity of 3-aminoisothiazole and the phenylating agent (e.g., iodobenzene, bromobenzene). Impurities can poison the catalyst or lead to side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the base (e.g., NaOtBu, 1.2-2.0 equivalents).

  • Add 3-aminoisothiazole (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the overall yield.

Possible Causes and Solutions:

CauseRecommended Action
Homocoupling of Aryl Halide This is more common in Ullmann reactions. Use of a ligand can sometimes suppress this side reaction. In Buchwald-Hartwig, adjusting the ligand-to-metal ratio can be beneficial.
Hydrodehalogenation of Aryl Halide Traces of water or protic impurities can lead to the reduction of the aryl halide. Ensure all reagents and solvents are scrupulously dry.
Decomposition of Reactants or Product High reaction temperatures can lead to decomposition. If suspected, try running the reaction at a lower temperature for a longer duration.
Issue 3: Difficulty in Product Purification

Purification of this compound can be challenging due to the presence of residual catalyst, ligand, and byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Co-elution with Byproducts Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
Residual Metal Catalyst After aqueous workup, consider washing the organic layer with a dilute solution of ammonium hydroxide or a solution of a suitable chelating agent to remove residual copper or palladium.
Persistent Ligand Impurities Oxidized phosphine ligands can be difficult to remove. Precipitation or crystallization of the product may be an effective purification method.

Visualization of Key Processes

To aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key reaction pathway and a logical workflow for addressing common issues.

Buchwald_Hartwig_Amination A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X      Ln B->C D Ligand Exchange C->D E Ar-Pd(II)-NHR'      Ln D->E HX H-X D->HX F Reductive Elimination E->F F->A Catalytic Cycle G Ar-NHR' F->G ArX Aryl Halide (Ar-X) ArX->B Amine Amine (R'-NH2) Amine->D Base Base Base->D

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield of This compound Check_Catalyst Is the catalyst active? Start->Check_Catalyst Replace_Catalyst Use fresh catalyst and ensure inert atmosphere Check_Catalyst->Replace_Catalyst No Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Replace_Catalyst->Check_Ligand Screen_Ligands Screen different phosphine or diamine ligands Check_Ligand->Screen_Ligands No Check_Base Is the base correct? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Vary_Base Test different bases (e.g., NaOtBu, K3PO4, Cs2CO3) Check_Base->Vary_Base No Check_Conditions Are reaction conditions (temp, solvent) optimal? Check_Base->Check_Conditions Yes Vary_Base->Check_Conditions Optimize_Conditions Vary temperature and screen anhydrous solvents Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for low product yield.

References

Isothiazolinone Stability and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and formulation of isothiazolinone-based preservatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of isothiazolinones in a formulation?

A1: The stability of isothiazolinones is primarily influenced by three main factors:

  • pH: Isothiazolinones are most stable in acidic to neutral pH ranges (typically pH 4-8).[1][2][3] In alkaline conditions (pH > 8), they undergo rapid degradation through hydrolysis of the isothiazolinone ring.[1][2][3][4]

  • Temperature: Elevated temperatures accelerate the degradation of isothiazolinones.[2][4] It is generally recommended to avoid temperatures above 50°C during formulation.[2]

  • Presence of Nucleophiles: Isothiazolinones are electrophilic and will react with nucleophilic molecules in a formulation.[4][5] This reaction leads to the opening of the heterocyclic ring and a loss of antimicrobial activity.[2][4] Common nucleophiles in cosmetic formulations include amines, thiols, and sulfides.[4][5]

Q2: What is the main degradation pathway for isothiazolinones?

A2: The primary degradation pathway involves a nucleophilic attack on the sulfur atom of the isothiazolinone ring.[2][4] This leads to the cleavage of the S-N bond and opening of the ring, rendering the molecule inactive as a preservative.[2]

Q3: Are there visible signs of isothiazolinone degradation in a formulation?

A3: While chemical analysis is required for confirmation, visual cues of potential degradation can include:

  • Color Change: A shift in the color of the formulation over time can indicate a chemical reaction involving the preservative.

  • Precipitation: The formation of solid particles or a cloudy appearance may suggest that the isothiazolinone or its degradation products are precipitating out of the solution. The addition of a Cu2+ salt in parts-per-million levels has been shown to prevent the formation of unsightly precipitation in some isothiazolone formulations.[6]

  • Odor Change: An alteration in the product's scent could be a sign of chemical degradation.

  • Loss of Viscosity: A change in the thickness or consistency of the product can sometimes be linked to the degradation of key ingredients, including the preservative system.

Q4: Can I add isothiazolinones to my formulation at high temperatures?

A4: It is not recommended. Isothiazolinones are sensitive to high temperatures, and adding them to a hot formulation can lead to significant degradation and loss of preservative efficacy.[2] It is best practice to add isothiazolinones during the cool-down phase of the formulation process, typically below 40°C.

Q5: What are some common ingredients that are incompatible with isothiazolinones?

A5: Several common cosmetic ingredients can be incompatible with isothiazolinones, leading to their degradation:

  • Amines and Amine Derivatives: These are often found in hair conditioners and dyes and can react with isothiazolinones. Lowering the pH to below 7 can sometimes mitigate this issue by converting the amine to its salt form.[2]

  • Thiols: Ingredients rich in thiol groups, such as keratin hydrolysates (used in hair care products for repairing and fortifying claims), cysteine, and zinc pyrithione, can readily react with and inactivate isothiazolinones.[2]

  • Reducing Agents: Some sulfated and sulfonated surfactants may contain residual sulfites or bisulfites from the manufacturing process. These reducing agents can impair the stability of isothiazolinones.[2]

Troubleshooting Guides

Issue 1: Loss of Preservative Efficacy Over Time

Symptoms:

  • Microbial growth is observed in the product during stability testing or after a period of storage.

  • Analytical testing shows a decrease in the concentration of the active isothiazolinone.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High pH of the Formulation Measure the pH of your formulation. If it is above 8, the alkaline conditions are likely causing hydrolysis of the isothiazolinone.[1][2][3] Solution: Adjust the pH of the formulation to the recommended stable range for the specific isothiazolinone you are using (typically pH 4-8).[1][2][3]
High-Temperature Exposure Review your manufacturing process. Was the isothiazolinone added when the formulation was at an elevated temperature? Was the product stored at high temperatures? Solution: Incorporate the isothiazolinone during the cool-down phase, below 40-50°C.[2] Ensure the product is stored under recommended temperature conditions.
Incompatibility with Other Ingredients Review the formulation for the presence of nucleophiles such as amines, thiols, or reducing agents (sulfites/bisulfites in surfactants).[2] Solution: Consider replacing the incompatible ingredient with a more suitable alternative. If an amine is essential, try lowering the pH to below 7.[2]
Poor Quality of Raw Materials Impurities in raw materials can sometimes interact with and degrade isothiazolinones. Solution: Ensure you are using high-purity raw materials from reputable suppliers.
Issue 2: Color or Odor Instability in the Final Product

Symptoms:

  • The formulation changes color or develops an off-odor during stability testing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of Isothiazolinone The degradation products of isothiazolinones may be colored or have an odor. Solution: Follow the troubleshooting steps for "Loss of Preservative Efficacy" to identify and address the root cause of degradation.
Interaction with Other Ingredients The isothiazolinone may be reacting with other components in the formulation, leading to colored byproducts. Solution: Conduct compatibility studies with individual ingredients to identify the problematic component. Consider using a different preservative system if the interaction cannot be avoided.
Photo-instability Exposure to UV light can sometimes cause degradation and color changes. Solution: Use UV-protective packaging for your product.

Data Presentation

Table 1: pH and Temperature Stability of Common Isothiazolinones

IsothiazolinonepHTemperature (°C)Half-LifeReference(s)
MCI 8.5Room Temp47 days[1][3]
9.0Room Temp23 days[1][3]
9.6Room Temp3.3 days[1][3]
10.0Room Temp2 days[1][3]
9.660< 2 hours[7]
5.524-40Stable[4][7]
DCOIT 4-6.8 days[8]
7-1.2 days[8]
9-3.7 days[8]
-4>64 days[8]
-2527.9 days[8]
-404.5 days[8]

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Determination of MI and MCI in Cosmetic Products

This protocol is a general guideline and may need to be optimized for specific sample matrices.

1. Instrumentation and Conditions:

  • Instrument: HPLC with a Diode Array Detector (DAD).

  • Column: Gemini NX C18 (25 cm × 4.6 mm, 5 µm).[8]

  • Column Temperature: 25°C.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 1 mL/min.[8]

  • Injection Volume: 25 µL.[8]

  • Detection Wavelength: 274 nm.[8]

  • Gradient Program: [8]

    • 0-5 min: 95% A

    • 5-10 min: 95% to 93% A

    • 10-20 min: 93% A

    • 20-23 min: 93% to 10% A

    • 23-25 min: 10% to 95% A

    • 25-30 min: 95% A

2. Standard Preparation:

  • Prepare individual stock solutions of MI and MCI (e.g., 1000 mg/L) in methanol. Store at 4°C.[8]

  • Prepare working standard solutions containing both MI and MCI at various concentrations (e.g., 0.3 to 20 ppm) by diluting the stock solutions in a methanol:water (3:7, v/v) mixture.[8]

3. Sample Preparation (General Guideline):

  • Accurately weigh a portion of the cosmetic product.

  • Extract the isothiazolinones using a suitable solvent (e.g., methanol or acetonitrile) with the aid of ultrasonication or vortexing.

  • Centrifuge the sample to separate any solid excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.

Visualizations

degradation_pathway Isothiazolinone Isothiazolinone (Active Preservative) Degradation_Product Inactive Degradation Product (Ring-Opened) Isothiazolinone->Degradation_Product Nucleophilic Attack on Sulfur Nucleophile Nucleophile (e.g., Amine, Thiol, Sulfite) Nucleophile->Degradation_Product Loss_of_Activity Loss of Antimicrobial Activity Degradation_Product->Loss_of_Activity troubleshooting_workflow Start Start: Loss of Efficacy Check_pH Is pH > 8? Start->Check_pH Check_Temp High Temp Exposure? Check_pH->Check_Temp No Adjust_pH Adjust pH to 4-8 Check_pH->Adjust_pH Yes Check_Ingredients Nucleophiles Present? Check_Temp->Check_Ingredients No Modify_Process Add at <40°C Control Storage Temp Check_Temp->Modify_Process Yes Reformulate Replace Incompatible Ingredient Check_Ingredients->Reformulate Yes End Problem Solved Check_Ingredients->End No Adjust_pH->End Modify_Process->End

References

Technical Support Center: Degradation Pathways of N-phenyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenyl-3-isothiazolamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemistry of the isothiazolinone ring and the N-phenyl amide moiety, this compound is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. The primary degradation pathways likely involve the opening of the isothiazolinone ring and cleavage of the N-phenyl amide bond. It is important to note that isothiazolinones, as a class, are known to be sensitive to thermal and pH conditions, and their degradation can be initiated by nucleophilic attack on the sulfur atom, leading to ring cleavage[1][2].

Q2: What are the expected major degradation products from the hydrolysis of this compound?

A2: Under basic conditions, hydrolysis is expected to proceed via nucleophilic attack of a hydroxide ion on the electron-deficient sulfur atom of the isothiazolinone ring, leading to ring opening[1]. Under acidic or basic conditions, the N-phenyl amide bond can also undergo hydrolysis, which would yield aniline and a carboxylic acid derivative of the isothiazole ring[3][4][5].

Q3: How does this compound behave under oxidative stress?

A3: The sulfur atom in the isothiazolinone ring is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide or other oxidized sulfur species[6]. This oxidation can alter the chemical properties and stability of the molecule.

Q4: What should I consider when studying the photostability of this compound?

A4: Isothiazole-containing compounds can undergo photochemical rearrangements upon exposure to light[7][8][9][10]. A potential pathway involves a reaction with singlet oxygen through a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges to other products. Therefore, it is crucial to protect solutions of this compound from light unless photostability is the subject of the investigation.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) during HPLC analysis of degradation samples.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or column contamination. Basic compounds, in particular, can interact with residual silanol groups on the silica-based columns, leading to peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Use a Buffer: Incorporate a suitable buffer in the mobile phase to control the pH and minimize interactions with the stationary phase.

    • Column Cleaning: If contamination is suspected, flush the column with a strong solvent.

    • Consider a Different Column: If tailing persists, especially with basic analytes, consider using a column with end-capping or a different stationary phase chemistry.

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.

Issue 2: Inconsistent retention times in HPLC analysis.

  • Possible Cause: Fluctuations in mobile phase composition, temperature variations, or inadequate column equilibration.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Premixing solvents can improve reproducibility.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run, especially after a change in mobile phase composition.

    • Temperature Control: Use a column oven to maintain a constant temperature and improve retention time stability.

    • Pump Performance: Check the HPLC pump for proper functioning to ensure a consistent flow rate.

Issue 3: Emergence of unexpected peaks in the chromatogram.

  • Possible Cause: Contamination from solvents, glassware, or the sample itself. It could also be due to secondary degradation of primary degradation products.

  • Troubleshooting Steps:

    • Blank Runs: Run a blank injection (mobile phase only) to check for contamination in the system or solvents.

    • Solvent Purity: Use high-purity HPLC-grade solvents.

    • Sample Preparation: Ensure meticulous cleaning of all glassware and equipment used for sample preparation.

    • Time-Point Analysis: When conducting forced degradation, analyze samples at different time points to distinguish between primary and secondary degradation products.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis to prevent further degradation.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Photostability Exposure:

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time intervals.

Protocol 4: Forced Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

    • At selected time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a solution of this compound and subject it to thermal stress as described in the hydrolytic degradation protocol (using an appropriate solvent instead of acidic/basic/neutral solutions).

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductsProposed Structure
Acidic HydrolysisAniline, Isothiazole-3-carboxylic acidStructure of Aniline, Structure of Isothiazole-3-carboxylic acid
Basic HydrolysisRing-opened product, Aniline, Isothiazole-3-carboxylic acidStructure of ring-opened thiol, Structure of Aniline, Structure of Isothiazole-3-carboxylic acid
Oxidative (H₂O₂)This compound-1-oxideStructure of the sulfoxide
PhotolyticIsomerized products, Ring-rearranged productsStructures of potential isomers
ThermalAniline, Phenyl isocyanate, Ring fragmentsStructure of Aniline, Structure of Phenyl isocyanate, Various smaller fragments

Note: The structures provided are hypothetical and require experimental confirmation through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Example of Quantitative Data Summary from a Forced Degradation Study

Stress ConditionTime (hours)% Assay of this compound% Area of Major Degradant 1% Area of Major Degradant 2Mass Balance (%)
0.1 M HCl, 60°C0100.00.00.0100.0
892.54.81.298.5
2485.39.13.597.9
0.1 M NaOH, 60°C0100.00.00.0100.0
888.17.22.597.8
2475.615.35.996.8
3% H₂O₂, RT0100.00.00.0100.0
895.23.1-98.3
2489.87.5-97.3

Signaling Pathways and Experimental Workflows

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Base (OH-) Aniline + Isothiazole Carboxylic Acid Aniline + Isothiazole Carboxylic Acid This compound->Aniline + Isothiazole Carboxylic Acid Acid/Base This compound-1-oxide This compound-1-oxide This compound->this compound-1-oxide H2O2 Excited State Excited State This compound->Excited State hv Radical Intermediates Radical Intermediates This compound->Radical Intermediates Heat Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products Isomers / Rearrangement Products Isomers / Rearrangement Products Excited State->Isomers / Rearrangement Products Aniline + Other Fragments Aniline + Other Fragments Radical Intermediates->Aniline + Other Fragments

Caption: Potential degradation pathways of this compound.

G cluster_conditions Stress Conditions Start Start Prepare Stock Solution Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Sample Collection at Time Points Sample Collection at Time Points Forced Degradation->Sample Collection at Time Points Acidic Acidic Neutralization / Dilution Neutralization / Dilution Sample Collection at Time Points->Neutralization / Dilution HPLC Analysis HPLC Analysis Neutralization / Dilution->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradants (LC-MS/NMR) Identify Degradants (LC-MS/NMR) Data Analysis->Identify Degradants (LC-MS/NMR) Quantify Degradants Quantify Degradants Identify Degradants (LC-MS/NMR)->Quantify Degradants Mass Balance Calculation Mass Balance Calculation Quantify Degradants->Mass Balance Calculation End End Mass Balance Calculation->End Basic Basic Oxidative Oxidative Photolytic Photolytic Thermal Thermal

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Isothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome common challenges in isothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for forming the isothiazole ring?

There are several established methods for isothiazole ring formation, with the choice depending on the desired substitution pattern and available starting materials. Key strategies include:

  • Intramolecular Cyclization: This often involves the oxidative cyclization of precursors like 3-aminopropenethiones.[1]

  • (4+1)-Heterocyclization: This approach involves reacting a four-atom fragment with a single-atom synthon that provides the final atom for the ring. A common example is the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate.[2]

  • (3+2)-Heterocyclization: This method combines a three-atom and a two-atom fragment. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, which acts as a donor of the N-S fragment.[1]

  • Ring Transformations: Substituted isothiazoles can be synthesized from other heterocyclic compounds, such as isoxazoles, through ring-opening and subsequent recyclization.[1][3]

  • Metal-Catalyzed Synthesis: Transition metals, particularly rhodium, can catalyze the formation of isothiazoles through processes like the transannulation of 1,2,3-thiadiazoles with nitriles or the oxidative annulation of benzimidates with elemental sulfur.[2][4]

Q2: My reaction yield is consistently low. What are the first troubleshooting steps?

Low yield is a common issue in complex organic syntheses. Before extensively re-optimizing conditions, verify the following:

  • Purity of Reagents: Ensure all starting materials, solvents, and catalysts are pure and anhydrous, as required. Impurities can inhibit catalysts or lead to side reactions.

  • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine if the reaction is sluggish, stalling, or producing unexpected byproducts.

  • Temperature Control: Verify that the internal reaction temperature is accurate and stable.

Q3: How does solvent choice impact isothiazole synthesis?

The solvent plays a critical role by influencing reactant solubility, reaction rate, and equilibrium positions. For example, in reactions involving polar intermediates or salts, polar aprotic solvents like DMF, DMSO, or THF are often used.[1] However, in some cases, avoiding aprotic polar solvents can be beneficial for environmental and cost reasons.[1] The tautomeric equilibrium of some isothiazole derivatives, such as isothiazolols, can also be highly dependent on the solvent.[5]

Q4: I am recovering unreacted starting material. How can I drive the reaction to completion?

If the reaction is not reaching completion, consider the following adjustments:

  • Increase Temperature: Gently increasing the reaction temperature can overcome activation energy barriers. However, be cautious of potential side reactions or product decomposition at higher temperatures.

  • Extend Reaction Time: Some reactions are inherently slow. Monitor the reaction over a longer period to see if conversion improves.

  • Increase Reagent Concentration: If the reaction is bimolecular, increasing the concentration of the reactants may improve the rate.

  • Check Catalyst Activity: If using a catalyst, ensure it has not degraded. In some cases, increasing the catalyst loading may be necessary.

Q5: What are the best practices for purifying isothiazole compounds?

Purification strategies depend on the physical properties of the target isothiazole.

  • Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate) is recommended to find optimal separation conditions.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.

  • Precipitation/Washing: For some syntheses, the product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent.[6] The resulting solid can then be collected by filtration and washed to remove impurities. In specific cases, such as with 2-aminothiazole, reaction with sulfur dioxide can form an insoluble adduct that precipitates, which can then be isolated and decomposed to yield the pure product.[7]

Troubleshooting Guide: Low Yield and Side Product Formation

Problem: The isothiazole ring-forming reaction has a poor yield (<30%).

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Visual Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_purity->check_conditions Yes sub_purity Impure Reagents Detected check_purity->sub_purity No temp Temperature check_conditions->temp solvent Solvent check_conditions->solvent catalyst Catalyst / Base check_conditions->catalyst time Reaction Time check_conditions->time action_purify Purify/Replace Reagents & Rerun Reaction sub_purity->action_purify action_optimize Systematically Optimize Parameter (see tables) temp->action_optimize solvent->action_optimize catalyst->action_optimize time->action_optimize end Yield Improved action_optimize->end

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

Problem: TLC analysis shows multiple spots, indicating significant side product formation.

Possible Cause: Competing reaction pathways or product instability.

  • Solution 1: Adjust Temperature. Side reactions often have different activation energies than the desired reaction. Lowering the temperature may increase selectivity for the main product, while a moderate increase might favor it over a thermodynamic sink.

  • Solution 2: Modify the Catalyst or Base. The choice of catalyst or base can be critical. For instance, in one reported synthesis, using individual bases like triethylamine resulted in yields below 18%, but a sequential addition of DABCO and then triethylamine boosted the yield to 90%.[1] This highlights the dramatic effect the base system can have on selectivity and yield.

  • Solution 3: Check for Product Instability. Isothiazolium salts, in particular, can be sensitive to nucleophilic attack by amines or hydrazines, leading to ring-opening instead of the desired reaction.[5] If you suspect product degradation, try to isolate it more quickly or under milder conditions.

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities. The following tables summarize the effects of different conditions on isothiazole synthesis.

Table 1: Effect of Base on a (4+1)-Heterocyclization Reaction

EntryBase SystemYield (%)
1N-ethyldiisopropylamine (DIPEA)< 18%
2Triethylamine (TEA)< 18%
3DABCO, followed by TEA (sequential)90%
(Data sourced from a specific isothiazole synthesis, demonstrating the synergistic effect of a base combination.[1])

Table 2: Effect of Solvent and Temperature on Thiazole Synthesis (Illustrative for Azole Chemistry)

EntrySolventTemperature (°C)AdditiveYield (%)
1DMSO130Formic Acid24%
2DMSO130Acetic Acid45%
3DMSO130Isonicotinic Acid66%
4DMF130Isonicotinic AcidLow
5Toluene130Isonicotinic AcidLow
6DMSO110Isonicotinic AcidLower
(Data adapted from a thiazole synthesis, showing the strong dependence of yield on solvent and Brønsted acid additive, a common optimization process for many heterocyclic syntheses.[8])

Key Experimental Protocols

Protocol 1: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a user-friendly, one-pot synthesis from β-ketodithioesters using a [4+1] annulation strategy.[2]

Materials:

  • β-ketodithioester (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 equiv)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-ketodithioester (1.0 equiv) and ammonium acetate (2.0 equiv).

  • Add ethanol as the solvent (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 78 °C for EtOH) and stir. The reaction is open to the air, which provides the oxygen for the final oxidation step.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,5-disubstituted isothiazole.

Visual Representation of Key Synthesis Parameters

G cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Temp Temperature Selectivity Selectivity (vs. Side Products) Temp->Selectivity affects Rate Reaction Rate Temp->Rate affects Solvent Solvent Solvent->Selectivity affects Solvent->Rate affects Catalyst Catalyst / Base Catalyst->Selectivity affects Catalyst->Rate affects Time Time Yield Yield Time->Yield determines Selectivity->Yield influences Rate->Yield influences

Caption: Interrelationship of key parameters in optimizing isothiazole synthesis.

References

"solubility issues with N-phenyl-3-isothiazolamine in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N-phenyl-3-isothiazolamine and related compounds during experimental assays.

Troubleshooting Guide

Q1: My this compound has precipitated out of solution during my assay. What should I do?

A1: Compound precipitation can significantly impact assay results. Here is a stepwise approach to troubleshoot this issue:

  • Visual Inspection: Confirm the presence of precipitate. It may appear as cloudiness, crystals, or a visible pellet.

  • Solvent and Concentration Check: Verify that the correct solvent and final concentration were used. Errors in dilution calculations are a common source of precipitation.

  • Stock Solution Integrity: Examine your stock solution for any signs of precipitation. If the stock is not fully dissolved, the final assay concentration will be inaccurate.

  • Employ Co-solvents: this compound, a heterocyclic compound with a phenyl group, is predicted to have low aqueous solubility. The use of a water-miscible organic co-solvent is often necessary. Dimethyl sulfoxide (DMSO) is a common first choice.[1][2] If DMSO is already in use, consider increasing its percentage in the final assay medium, but be mindful of its potential effects on the biological system.[2]

  • Alternative Solvents: If DMSO is not effective or appropriate for your assay, other co-solvents can be tested.[1][3][4]

Workflow for Troubleshooting Compound Precipitation

G A Precipitation Observed in Assay B Verify Final Concentration and Dilution Calculations A->B C Inspect Stock Solution for Clarity B->C D Is Stock Solution Clear? C->D E Re-dissolve Stock Solution (Gentle Warming/Vortexing) D->E No G Increase Co-solvent Percentage (e.g., DMSO) D->G Yes E->C F Prepare Fresh Stock Solution E->F If still not clear F->C H Test Alternative Co-solvents (e.g., Ethanol, PEG 400) G->H If precipitation persists I Consider pH Modification of Assay Buffer G->I Consider in parallel J Evaluate Impact of Solvent on Assay Performance G->J H->J I->J K Assay Optimization Complete J->K

Caption: A stepwise workflow for addressing compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q2: What is the expected aqueous solubility of this compound?

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, 100% dimethyl sulfoxide (DMSO) is the recommended starting point.[2] Other potential organic solvents include N,N-dimethylformamide (DMF), ethanol, and methanol. The choice of solvent may depend on the specific requirements and tolerance of the downstream assay.

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventAbbreviationPolarityNotes
Dimethyl SulfoxideDMSOHighAprotic; common for primary compound stocks.[1][2]
N,N-DimethylformamideDMFHighAprotic; can be a substitute for DMSO.
EthanolEtOHHighProtic; generally well-tolerated in cell-based assays.[4]
Polyethylene Glycol 400PEG 400IntermediateA less common but effective co-solvent for some compounds.[7]

Q4: What is the maximum recommended concentration for my stock solution?

A4: It is best practice to start with a 10 mM stock solution in 100% DMSO. If the compound does not fully dissolve, you may try gentle warming (not to exceed 37°C) and vortexing. If solubility is still an issue, preparing a 1 mM or 5 mM stock solution is recommended. Storing stock solutions in aliquots at -20°C or -80°C can help prevent degradation and issues from repeated freeze-thaw cycles.[2]

Q5: How can I determine the solubility of this compound in my specific assay buffer?

A5: You can perform a simple kinetic solubility assessment. This involves adding small aliquots of your high-concentration stock solution (in organic solvent) to your aqueous assay buffer and observing the concentration at which precipitation occurs. This can be done by visual inspection or by measuring turbidity with a plate reader.[2]

Decision Tree for Solvent Selection

G A Start: Need to Solubilize this compound B Prepare 10 mM Stock in 100% DMSO A->B C Does it Dissolve? B->C D Proceed with Assay Dilutions C->D Yes E Try Gentle Warming/Vortexing C->E No F Does it Dissolve? E->F F->D Yes G Lower Stock Concentration (e.g., 1-5 mM) F->G No H Test Alternative Solvents (DMF, Ethanol) F->H Or I Solubility Achieved G->I H->I

Caption: A decision tree to guide solvent selection for stock solution preparation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound (C₉H₈N₂S) is 176.24 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 176.24 g/mol * 1000 mg/g

  • Weigh the calculated amount of solid compound into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Methodology:

  • In a 96-well plate, add your assay buffer to a series of wells.

  • Create a serial dilution of your 10 mM stock solution in DMSO.

  • Add a small, fixed volume (e.g., 1 µL) of each stock dilution to the corresponding wells containing the assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration should be kept constant and at a level tolerated by your assay (typically ≤ 1%).

  • Mix the plate by gentle shaking for 1-2 minutes.

  • Incubate the plate at the assay temperature for a relevant period (e.g., 30 minutes to 2 hours).

  • Visually inspect each well for signs of precipitation.

  • Quantify the turbidity by measuring the absorbance at 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your estimated kinetic solubility in the assay buffer.

Table 2: Example Serial Dilution for Solubility Assessment

Final Concentration (µM)Volume of Stock (µL)Stock Conc. (mM)Volume of Buffer (µL)Final DMSO (%)
100110991
5015991
2512.5991
12.511.25991
6.2510.625991
3.12510.3125991
1.5610.156991
0 (Control)10 (DMSO only)991

References

Technical Support Center: Minimizing Isothiazolinone Derivative Toxicity in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of isothiazolinone derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of isothiazolinone-induced cytotoxicity?

A1: The primary mechanism of cytotoxicity involves the high reactivity of the isothiazolinone electrophilic sulfur atom with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][2] This interaction leads to the opening of the isothiazolinone ring and the formation of reactive intermediates, such as thio-acyl chlorides, which can further react with other cellular components.[2] This disrupts critical metabolic pathways, including those involving dehydrogenase enzymes, leading to a rapid inhibition of growth and metabolism, followed by irreversible cell damage and loss of viability.[1]

Q2: Which cellular organelles are most affected by isothiazolinone derivatives?

A2: Mitochondria are a primary target of isothiazolinone-induced toxicity.[3] Exposure to these compounds can lead to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and impaired mitochondrial bioenergetics.[3][4] This mitochondrial dysfunction can trigger downstream apoptotic pathways.

Q3: Are there ways to neutralize or quench the activity of isothiazolinones in an experimental setup?

A3: Yes, the reactivity of isothiazolinones with thiols can be exploited to neutralize their activity. The addition of thiol-containing compounds like glutathione or N-acetylcysteine (NAC) can effectively quench isothiazolinone activity in cell culture.[5][6] Chlorination has also been shown to reduce the acute toxicity of some isothiazolinones by attacking the sulfur atom and leading to the formation of less toxic sulfoxides and sulfones.[7]

Q4: What are the key signaling pathways activated by isothiazolinone-induced cellular stress?

A4: Isothiazolinone-induced cellular stress is known to activate the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This can lead to the release of pro-inflammatory cytokines and the induction of apoptosis through the activation of caspases.[1] The JNK and p38 MAPK pathways are particularly implicated in mediating pro-apoptotic processes in response to cellular stress.[8][9]

Q5: How do different isothiazolinone derivatives compare in terms of their toxicity?

A5: The toxicity of isothiazolinone derivatives varies depending on their chemical structure. For example, the presence of a chlorine atom, as in 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), significantly increases its reactivity towards thiols and its biocidal and cytotoxic activity compared to methylisothiazolinone (MIT).[1][2] The general order of biocidal activity and cytotoxicity is often cited as MCI > OIT ≈ DCOIT > BIT > MI.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in cell culture experiments.

Possible Cause: The concentration of the isothiazolinone derivative is too high, or the exposure time is too long. The cell type being used may also be particularly sensitive.

Troubleshooting Steps:

  • Concentration Gradient: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions. Start with a wide range of concentrations and narrow down to a more precise range.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effect. Shorter exposure times may be sufficient for the desired experimental outcome while minimizing cell death.

  • Neutralization Post-Treatment: If the experimental design allows, consider quenching the isothiazolinone activity after a specific treatment period. This can be achieved by adding a thiol-containing compound like N-acetylcysteine (NAC) or glutathione to the culture medium. For a detailed protocol, refer to the "Experimental Protocols" section below.

  • Cell Line Selection: If feasible, consider using a less sensitive cell line for your experiments. A literature search for the specific isothiazolinone derivative and different cell lines can provide guidance.

Issue 2: Inconsistent or unexpected results in functional assays.

Possible Cause: Sub-lethal concentrations of isothiazolinones may still be affecting cellular functions, such as mitochondrial respiration or signaling pathways, leading to confounding results.

Troubleshooting Steps:

  • Assess Mitochondrial Health: Even at non-lethal doses, isothiazolinones can impact mitochondrial function.[3] Use assays like the MTT or Seahorse XF Analyzer to assess mitochondrial activity and cellular metabolism in the presence of the isothiazolinone derivative at your working concentration.

  • Profile Key Signaling Pathways: Investigate the activation state of stress-related signaling pathways, such as the MAPK pathway, using techniques like Western blotting for phosphorylated forms of JNK, p38, and ERK.[1][10]

  • Include Quenching Controls: To confirm that the observed effects are directly due to the isothiazolinone, include a control group where the compound is neutralized with a quenching agent (e.g., NAC) at the end of the treatment period.

Issue 3: Difficulty in assessing the skin sensitization potential of a novel isothiazolinone derivative.

Possible Cause: Traditional animal-based methods for skin sensitization are being replaced by in vitro and in chemico alternatives, which require specific expertise and methodologies.

Troubleshooting Steps:

  • Utilize Defined Approaches: Employ a combination of validated non-animal test methods based on the Adverse Outcome Pathway (AOP) for skin sensitization.[11][12] These include:

    • Direct Peptide Reactivity Assay (DPRA): An in chemico method to assess the reactivity of the compound with synthetic peptides containing cysteine and lysine, mimicking the molecular initiating event of protein binding.[13]

    • KeratinoSens™ Assay: An in vitro method using a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key event in keratinocyte activation.[13][14]

    • human Cell Line Activation Test (h-CLAT): An in vitro assay that uses the THP-1 human monocytic leukemia cell line to assess the activation of dendritic cells by measuring the expression of cell surface markers like CD86 and CD54.[13][14]

  • Data Integration: The results from these individual assays should be integrated using a defined approach with a fixed data interpretation procedure to predict skin sensitization hazard and potency.[14]

Data Presentation

Table 1: Cytotoxicity of Isothiazolinone Derivatives in Various Cell Lines

Isothiazolinone DerivativeCell LineAssayEndpointValueReference
Methylisothiazolinone (MIT)HaCaTMTTCell Viability11.7% at 600 µM (24h)[15]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)HepG2GR InhibitionIC50Not specified[1]
Benzisothiazolinone (BIT)bEND.3Cellular MetabolismAltered at > conc. than DCOIT[3]
Octylisothiazolinone (OIT)bEND.3Cellular MetabolismAltered at lower conc. than BIT[3]
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)HepG2GR InhibitionIC50Not specified[1]
Methylisothiazolinone (MIT)HepG2CytotoxicityEC50>100 µM[1]
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)HepG2CytotoxicityEC501.3 µM[1]
Octylisothiazolinone (OIT)HepG2CytotoxicityEC5012 µM[1]
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)HepG2CytotoxicityEC501.8 µM[1]

Table 2: In Vitro Skin Sensitization Potential of Isothiazolinone Derivatives

Isothiazolinone DerivativeDPRA ResultKeratinoSens™ Resulth-CLAT ResultOverall ClassificationReference
Benzisothiazolinone (BIT)High ReactivityPositivePositiveSensitizer[13]
Methylisothiazolinone (MIT)High ReactivityPositivePositiveSensitizer[13]
5-Chloro-2-methyl-4-isothiazolin-3-one/Methylisothiazolinone (CMIT/MIT)High ReactivityPositivePositiveSensitizer[13]
Octylisothiazolinone (OIT)High ReactivityPositivePositiveSensitizer[13]
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)High ReactivityPositivePositiveSensitizer[13]
2-n-butyl-1,2-benzisothiazolin-3-one (BBIT)High ReactivityPositivePositiveSensitizer[13]

Experimental Protocols

Protocol 1: Mitigation of OIT-induced Cytotoxicity using N-Acetylcysteine (NAC)

This protocol is adapted from a study investigating the effects of OIT on brain endothelial cells.[5][6]

Materials:

  • Cell line of interest (e.g., bEnd.3 mouse brain endothelial cells)

  • Complete cell culture medium

  • Octylisothiazolinone (OIT) stock solution

  • N-acetylcysteine (NAC) stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Cytotoxicity assay kit (e.g., LDH or MTT assay)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • NAC Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of NAC (e.g., a concentration range can be tested, a 2-hour pre-treatment was used in the reference study).[6] Incubate the cells for the desired pre-treatment time (e.g., 2 hours).

  • OIT Treatment: After NAC pre-treatment, add the desired concentration of OIT to the wells containing NAC. Also, include control groups with OIT alone and NAC alone.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours).

  • Cytotoxicity Assessment: Following incubation, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytotoxicity in the OIT-treated group with the OIT + NAC-treated group to determine the protective effect of NAC.

Protocol 2: In Vitro Assessment of Skin Sensitization using the Direct Peptide Reactivity Assay (DPRA)

This protocol is a summary of the OECD Test Guideline 442C for the DPRA.[11]

Materials:

  • Test chemical (isothiazolinone derivative)

  • Synthetic cysteine-containing peptide (e.g., Cor-Cys-Ala)

  • Synthetic lysine-containing peptide (e.g., Ac-Arg-Phe-Ala-Ala-Lys-Ala-NH2)

  • Acetonitrile

  • Ammonium acetate buffer

  • HPLC system with a UV detector

Procedure:

  • Peptide and Chemical Preparation: Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer. Prepare the test chemical at a concentration of 100 mM in a suitable solvent (e.g., acetonitrile).[13]

  • Incubation: Mix the test chemical solution with each peptide solution. Incubate the mixtures for 24 hours at room temperature, protected from light.

  • HPLC Analysis: After incubation, analyze the samples using a reverse-phase HPLC system.

  • Data Analysis: Quantify the percentage of peptide depletion by comparing the peak area of the peptide in the sample incubated with the test chemical to the peak area of the peptide in a reference control.

  • Prediction Model: Use the mean of the cysteine and lysine peptide depletion values to classify the test chemical into one of four reactivity classes (no, low, moderate, or high reactivity) to predict its skin sensitization potential.

Visualizations

Isothiazolinone_Toxicity_Workflow cluster_experiment Experimental Setup start Start Experiment cell_culture Cell Culture with Isothiazolinone Derivative start->cell_culture troubleshooting High Cytotoxicity or Inconsistent Results? cell_culture->troubleshooting Monitor mitigation Apply Mitigation Strategy (e.g., NAC, Glutathione) troubleshooting->mitigation Yes end Successful Experiment troubleshooting->end No re_evaluate Re-evaluate Cytotoxicity and Functional Endpoints mitigation->re_evaluate re_evaluate->end

Caption: A troubleshooting workflow for addressing common issues in experiments involving isothiazolinone derivatives.

MAPK_Signaling_Pathway cluster_pathway Isothiazolinone-Induced Apoptosis Pathway isothiazolinone Isothiazolinone Derivative cellular_stress Cellular Stress (Oxidative Stress, Mitochondrial Damage) isothiazolinone->cellular_stress mapk_activation MAPK Activation (JNK, p38) cellular_stress->mapk_activation caspase_activation Caspase Activation (e.g., Caspase-3) mapk_activation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Technical Support Center: Scaling Up N-phenyl-3-isothiazolamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of N-phenyl-3-isothiazolamine synthesis. The following sections detail the experimental protocol, potential challenges, and frequently asked questions to ensure a smooth transition from lab-scale to pilot-plant production.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield has significantly dropped after scaling up from 10g to 1kg. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's impeller design and speed are sufficient to maintain a homogeneous reaction mixture.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in maintaining the optimal reaction temperature. Exothermic reactions can experience thermal runaways, while endothermic reactions may not proceed to completion. Monitor the internal temperature closely and ensure your heating/cooling system is adequate for the larger volume.

  • Reagent Addition Rate: The rate of addition of critical reagents, such as the oxidizing agent, becomes more critical at a larger scale. A slow addition rate might be necessary to control the reaction's exothermicity.

  • Extended Reaction Time: A longer reaction time on a larger scale might be required to achieve the same level of conversion as in the lab.

Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I minimize this?

A2: Dimerization can occur, especially if the intermediate enaminone is not consumed quickly in the subsequent cyclization step. To minimize this:

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the enaminone precursor can lead to self-condensation.

  • Temperature Control: Lowering the reaction temperature during the formation of the isothiazole ring can sometimes disfavor the dimerization pathway.

  • Telescoping/One-Pot Synthesis: If possible, consider a "one-pot" synthesis where the intermediate is generated and consumed in the same reactor without isolation. This minimizes the time the reactive intermediate is present.

Q3: The color of my final product is inconsistent between batches. What could be the reason?

A3: Color variations often point to the presence of minor impurities.

  • Oxidation: The this compound may be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures during workup or drying. Consider performing these steps under an inert atmosphere (e.g., nitrogen).

  • Residual Metals: If a metal-based catalyst or reagent is used, trace amounts of residual metal can impart color. Ensure your purification process effectively removes these.

  • Solvent Impurities: The quality of solvents used can impact the final product's color. Use high-purity, degassed solvents for the final crystallization step.

Q4: My product fails to meet the purity specifications due to a persistent impurity. How can I improve the purification process?

A4: Improving purity at scale requires a robust purification strategy.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for impurity removal than a single solvent.

  • Activated Carbon Treatment: A charcoal treatment of the crude product solution can be effective in removing colored and highly polar impurities.

  • Column Chromatography: While challenging to scale up, flash chromatography with a carefully selected eluent system can be used for high-purity requirements. Consider using a larger diameter column for pilot-scale purification.

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process involving the formation of a β-enaminone intermediate followed by cyclization to form the isothiazole ring.

Step 1: Synthesis of 3-(phenylamino)acrylaldehyde (Intermediate A)

  • To a stirred solution of aniline (1.0 eq) in toluene (5 mL/g of aniline) at 0-5 °C, add malondialdehyde bis(dimethyl acetal) (1.05 eq) dropwise.

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Warm the reaction mixture to reflux (approximately 110 °C) and heat for 4-6 hours, using a Dean-Stark apparatus to remove methanol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum to yield Intermediate A.

Step 2: Cyclization to this compound

  • Suspend Intermediate A (1.0 eq) in ethanol (10 mL/g).

  • Add sodium thiocyanate (1.2 eq) to the suspension.

  • Cool the mixture to 0-5 °C.

  • Add a solution of an oxidizing agent, such as iodine (1.1 eq) in ethanol, dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10g)Pilot Scale (1kg)
Intermediate A Synthesis
Aniline10 g1 kg
Toluene50 mL5 L
Reaction Time4 hours6 hours
Yield85%78%
This compound Synthesis
Intermediate A8 g800 g
Ethanol80 mL8 L
Iodine Addition Time15 minutes1.5 hours
Reaction Time12 hours16 hours
Yield75%65%
Purity (Crude)92%85%
Purity (After Recrystallization)>99%>98.5%

Table 2: Troubleshooting Guide - Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low Yield Inefficient mixing, poor heat transfer, slow reagent addition.Optimize agitation, ensure adequate heating/cooling, control addition rates.
Dimer Formation Excess of Intermediate A, high reaction temperature.Precise stoichiometry, lower reaction temperature during cyclization.
Product Discoloration Oxidation, residual metals.Use inert atmosphere during workup, employ effective purification for metal removal.
Low Purity Ineffective purification.Optimize recrystallization solvent, consider activated carbon treatment.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate A Synthesis cluster_step2 Step 2: Cyclization A Aniline + Malondialdehyde bis(dimethyl acetal) in Toluene B Add p-TSA catalyst A->B C Reflux with Dean-Stark (4-6h) B->C D Cool and Filter C->D E Intermediate A D->E F Intermediate A + NaSCN in Ethanol E->F Proceed to Cyclization G Cool to 0-5°C F->G H Dropwise addition of Iodine solution G->H I Stir at RT (12-16h) H->I J Quench and Extract I->J K Purification (Recrystallization) J->K L This compound K->L troubleshooting_logic Start Scale-up Issue Encountered Issue_Yield Low Yield? Start->Issue_Yield Issue_Purity Low Purity? Issue_Yield->Issue_Purity No Check_Mixing Review Agitation and Mixing Issue_Yield->Check_Mixing Yes Check_Side_Reactions Analyze for Byproducts (e.g., Dimers) Issue_Purity->Check_Side_Reactions Yes Check_Temp Verify Temperature Control Check_Mixing->Check_Temp Check_Addition Optimize Reagent Addition Rate Check_Temp->Check_Addition Optimize_Purification Optimize Recrystallization / Consider Carbon Treatment Check_Side_Reactions->Optimize_Purification Check_Raw_Materials Verify Raw Material Quality Optimize_Purification->Check_Raw_Materials

Validation & Comparative

Comparative Analysis of the Antibacterial Efficacy of N-phenyl-3-isothiazolamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A new class of isothiazolinone compounds is demonstrating significant promise in the ongoing battle against antibiotic resistance. This guide provides a comparative analysis of the antibacterial efficacy of a representative N-phenyl-3-isothiazolamine analogue, 5-chloro-N-(4-chlorophenyl)-isothiazol-3(2H)-one, against standard antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic candidate.

This comparison guide synthesizes available in vitro data to benchmark the performance of the this compound analogue against commonly used antibiotics: Ciprofloxacin, Vancomycin, and Linezolid. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of a compound's potency against a specific microorganism.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the this compound analogue and the comparator antibiotics are summarized in the tables below. The data is presented for key Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE), which represent significant clinical challenges.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (μg/mL)

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis
This compound Analogue (5a) 2 [1]Not Reported
Ciprofloxacin0.25 - >1280.5 - 4
Vancomycin1 - 2[2]1 - 4
Linezolid1 - 42[3]

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (μg/mL)

CompoundEscherichia coli (NDM-1)Pseudomonas aeruginosa
This compound Analogue (5a) <0.032 [1]Not Reported
Ciprofloxacin0.015 - >320.12 - >128
VancomycinNot ApplicableNot Applicable
LinezolidNot ApplicableNot Applicable

Note: MIC values for comparator drugs are presented as a range based on published data against various isolates of the indicated species. The specific MIC can vary depending on the strain and the testing methodology.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The following is a detailed methodology for the agar dilution method, a standard protocol used in the cited studies.

Agar Dilution Method for MIC Determination

The agar dilution method involves the incorporation of the antimicrobial agent into an agar medium, upon which a standardized inoculum of the test microorganism is applied.

  • Preparation of Antimicrobial Stock Solutions: A stock solution of the this compound analogue and comparator antibiotics is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in sterile distilled water or broth to obtain a range of concentrations.

  • Incorporation into Agar: Molten Mueller-Hinton agar (or another appropriate nutrient agar) is cooled to 45-50°C. The prepared antimicrobial dilutions are then added to the molten agar to achieve the final desired concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: The test bacterial strains are cultured in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.

Mechanism of Action and Signaling Pathways

Isothiazolinones, the class of compounds to which this compound belongs, exert their antibacterial effect through a distinct mechanism of action.[4][5][6][7][8]

Mechanism_of_Action cluster_cell Bacterial Cell Isothiazolinone Isothiazolinone Cell_Membrane Cell Membrane Isothiazolinone->Cell_Membrane Penetration Thiol_Group Thiol Groups (-SH) in Active Site Isothiazolinone->Thiol_Group Electrophilic Attack Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Enzyme Essential Enzymes (e.g., Dehydrogenases) Cytoplasm->Enzyme Enzyme->Thiol_Group Inhibition Enzyme Inhibition Thiol_Group->Inhibition Covalent Bond Formation Metabolic_Disruption Disruption of Metabolic Pathways Inhibition->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Mechanism of action of isothiazolinone antibacterial agents.

The primary mode of action involves the inhibition of essential bacterial enzymes. Isothiazolinones are electrophilic molecules that readily react with nucleophilic residues, particularly the thiol groups of cysteine residues within the active sites of enzymes.[4][7] This covalent modification leads to the inactivation of critical enzymes, such as dehydrogenases, which are vital for cellular respiration and energy production. The disruption of these fundamental metabolic pathways ultimately results in bacterial cell death.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antibacterial efficacy of a novel compound like this compound.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Start->Compound_Synthesis Stock_Solution Preparation of Stock Solution Compound_Synthesis->Stock_Solution Agar_Plates Preparation of Antimicrobial Agar Plates Stock_Solution->Agar_Plates Inoculation Inoculation of Plates Agar_Plates->Inoculation Inoculum_Prep Preparation of Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of MIC Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for MIC determination.

References

Navigating the Selectivity Landscape of N-phenyl-3-isothiazolamine Derivatives and Their Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive molecules is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of compounds structurally related to N-phenyl-3-isothiazolamine derivatives, with a focus on their interactions within the human kinome. Due to the limited availability of public data on this compound derivatives themselves, this guide draws upon experimental data from closely related isothiazolo[4,3-b]pyridines and aminothiazoles to infer potential cross-reactivity patterns.

Comparative Kinase Selectivity Profiles

The following tables summarize the kinase selectivity of representative compounds from classes structurally analogous to N-phenyl-3-isothiazolamines. This data is crucial for assessing the potential for off-target kinase inhibition.

Table 1: Kinase Selectivity Profile of 3-N-piperidinyl-isothiazolo[4,3-b]pyridine Derivative (Compound 23b)

Target KinasePercent Control (%) at 10 µM
GAK <10 (Primary Target)
CDK7<10
FLT3<10
KIT<10
MKNK2<10
PDGFRA<10
PDGFRB<10
TRKA<10
Selectivity Score S(10) = 0.078

Data sourced from a study on isothiazolo[4,3-b]pyridines as potent inhibitors of Cyclin G-associated Kinase (GAK)[1].

Table 2: Kinase Selectivity Profile of Aminothiazole-based Aurora Kinase Inhibitors

Target KinaseCompound 3 (% Activity Remaining at 10 µM)Compound 24 (% Activity Remaining at 10 µM)Compound 25 (% Activity Remaining at 10 µM)
Aurora A <20 <20 <20
Aurora B >50<20<20
Aurora C >50>50<20
Flt3>50<20<20
CDK1/CyclinB>5020-5020-50
TrkB>5020-5020-50

Data represents the percentage of kinase activity remaining in the presence of the inhibitor at a 10 µM concentration. A lower percentage indicates stronger inhibition. Sourced from a study on selective aminothiazole Aurora kinase inhibitors[1].

Experimental Protocols

The data presented in this guide was generated using established in vitro kinase assay methodologies. Understanding these protocols is essential for interpreting the selectivity data and for designing further cross-reactivity studies.

Kinase Selectivity Profiling (General Protocol)

A common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. The general workflow for such an assay is as follows:

  • Compound Preparation : The test compound (e.g., Compound 23b, Aminothiazoles 3, 24, 25) is serially diluted to the desired screening concentration, typically 10 µM for initial broad screening.

  • Kinase Reaction Mixture : For each kinase in the panel, a reaction mixture is prepared containing the specific kinase, a suitable substrate (often a peptide or protein), and ATP (adenosine triphosphate).

  • Incubation : The test compound is added to the kinase reaction mixture and incubated for a predetermined period to allow for potential inhibition.

  • Detection of Kinase Activity : The activity of each kinase is measured. A common method is to quantify the amount of phosphorylated substrate. This is often achieved using radiometric assays (measuring the incorporation of radioactive ³²P or ³³P from ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., Z'-LYTE™ assay) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis : The kinase activity in the presence of the test compound is compared to a control reaction (without the inhibitor). The results are typically expressed as the percentage of remaining kinase activity or the percentage of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Reaction Kinase Reaction Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction SubstrateATP Substrate & ATP SubstrateATP->Reaction Incubation Incubation Reaction->Incubation Detection Detection of Phosphorylation Incubation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Inferred Signaling Pathway Interactions

Based on the kinase inhibition profiles, this compound derivatives and their analogs can be predicted to interfere with multiple signaling pathways. The inhibition of kinases such as GAK, Aurora kinases, FLT3, and PDGF receptors suggests potential impacts on cellular processes like proliferation, differentiation, and survival.

signaling_pathway cluster_inhibitors Potential Inhibitors cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Inhibitor This compound Derivatives & Analogs GAK GAK (Clathrin-mediated endocytosis) Inhibitor->GAK inhibition Aurora Aurora Kinases (Mitosis, Cell Cycle) Inhibitor->Aurora inhibition FLT3 FLT3 (Hematopoiesis, Proliferation) Inhibitor->FLT3 inhibition PDGFR PDGFR (Cell Growth, Angiogenesis) Inhibitor->PDGFR inhibition Endocytosis Altered Endocytosis GAK->Endocytosis CellCycle Cell Cycle Arrest Aurora->CellCycle Proliferation Reduced Proliferation FLT3->Proliferation PDGFR->Proliferation Angiogenesis Inhibition of Angiogenesis PDGFR->Angiogenesis

Caption: Potential signaling pathway interactions of this compound analogs.

Conclusion

While direct cross-reactivity data for this compound derivatives remains scarce, the analysis of structurally related compounds provides valuable insights into their potential selectivity profiles. The isothiazolo[4,3-b]pyridine and aminothiazole analogs demonstrate activity against multiple kinases, highlighting the importance of comprehensive screening to identify and characterize off-target interactions. Researchers and drug development professionals are encouraged to utilize broad-panel kinase and other target-based assays to fully elucidate the cross-reactivity of novel this compound derivatives to ensure the development of safe and effective therapeutics.

References

A Comparative Analysis of the Mechanisms of Action of Isothiazolinone Biocides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of four prominent isothiazolinone biocides: Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). Isothiazolinones are a class of heterocyclic organic compounds widely used as broad-spectrum antimicrobial agents in various industrial and consumer products.[1] Their efficacy stems from their ability to disrupt essential cellular processes in microorganisms.[2] This guide synthesizes experimental data to elucidate the nuanced differences in their modes of action.

Core Mechanism of Action: A Two-Step Process

The antimicrobial activity of isothiazolinones is primarily attributed to a two-step mechanism that begins with rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to cell death.[2][3][4] The key to their action lies in the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic cellular components.[5]

The primary target of isothiazolinones are thiol-containing enzymes and proteins, such as those involved in cellular respiration and metabolism.[1][6] The sulfur atom in the isothiazolinone ring is electron-deficient and reacts with the thiol groups (-SH) of cysteine residues within the active sites of these critical enzymes.[7] This reaction leads to the formation of mixed disulfides, effectively inactivating the enzymes and disrupting vital metabolic pathways like the Krebs cycle and electron transport chain, thereby inhibiting ATP synthesis.[2][4] This initial, rapid inhibition of cellular functions is the first step in their biocidal action.

The second, irreversible step involves further cellular damage, including the production of reactive oxygen species (ROS), which contributes to oxidative stress and ultimately leads to cell death.[2][4]

Comparative Efficacy of Isothiazolinones

The antimicrobial potency of isothiazolinones varies depending on their chemical structure. Factors such as the presence of a chlorine atom or the nature of the N-substituent can significantly influence their efficacy against different microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of MIT, CMIT, BIT, and OIT against a selection of bacteria and fungi, providing a quantitative comparison of their antimicrobial activity.

IsothiazolinoneTest OrganismMIC (µg/mL)Reference
MIT Escherichia coli41[8]
Schizosaccharomyces pombe245[8]
Aspergillus niger>1000[8]
Saccharomyces cerevisiae>1000[8]
CMIT Escherichia coli0.5[8]
Schizosaccharomyces pombe2.6[8]
Aspergillus niger<1[8]
Saccharomyces cerevisiae<1[8]
BIT Escherichia coli3.2[8]
Schizosaccharomyces pombe12.5[8]
Legionella bozemanii>200 (ppm of formulation)[8]
OIT Aspergillus niger<1[8]
Saccharomyces cerevisiae<1[8]
CMIT/MIT (3:1) Legionella bozemanii<50 (ppm of formulation)[8]

Experimental Protocols

To provide a comprehensive understanding of how the mechanisms of action of isothiazolinones are investigated, this section details the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.[9]

a. Preparation of Materials:

  • Sterile 96-well microtiter plates.[8]

  • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Isothiazolinone stock solutions of known concentrations.

  • Bacterial or fungal inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[10]

b. Procedure:

  • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.[8]

  • Add 100 µL of the isothiazolinone stock solution to the first well of each row to be tested.[8]

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.[8] Discard 100 µL from the last well containing the biocide.

  • Prepare the microbial inoculum by diluting the standardized suspension in fresh medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted microbial suspension.

  • Include a growth control well containing only medium and the microbial inoculum.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the isothiazolinone at which no visible growth is observed.[11]

Enzyme Inhibition Assay (Thiol Reactivity)

This assay assesses the ability of isothiazolinones to react with and deplete free thiol groups, a key aspect of their mechanism of action. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose, as it reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[12]

a. Preparation of Materials:

  • Purified thiol-containing enzyme (e.g., glutathione reductase) or a simple thiol compound (e.g., glutathione, cysteine).

  • DTNB stock solution (e.g., 10 mM in DMSO).[12]

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).[12]

  • Isothiazolinone solutions of varying concentrations.

  • Spectrophotometer.

b. Procedure:

  • Prepare a working solution of DTNB (e.g., 0.1 mM) in the reaction buffer.[12]

  • In a microplate or cuvette, combine the thiol-containing enzyme or compound with different concentrations of the isothiazolinone.

  • Include a control with the enzyme/thiol compound but no isothiazolinone.

  • Allow the reaction to proceed for a defined incubation period at room temperature.

  • Add the DTNB working solution to each reaction mixture.[12]

  • Incubate for a short period (e.g., 2 minutes) to allow for the colorimetric reaction to occur.[12]

  • Measure the absorbance at 412 nm.[12]

  • A decrease in absorbance in the presence of the isothiazolinone compared to the control indicates the depletion of free thiol groups.

Membrane Damage Assessment (Membrane Potential Assay)

This assay evaluates the effect of isothiazolinones on the bacterial cytoplasmic membrane potential using a voltage-sensitive fluorescent dye such as 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)).[13]

a. Preparation of Materials:

  • Bacterial cell suspension in the logarithmic growth phase.[13]

  • DiSC₃(5) stock solution (e.g., in DMSO).

  • Isothiazolinone solutions.

  • A positive control for membrane depolarization (e.g., valinomycin or gramicidin).[13]

  • Fluorometer or fluorescence microscope.

b. Procedure:

  • Dilute the bacterial culture to an optimal optical density (e.g., OD₆₀₀ of 0.2).[13]

  • Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate for a few minutes to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.[13]

  • Measure the baseline fluorescence.

  • Add the isothiazolinone solution to the cell suspension.

  • Continuously monitor the fluorescence over time. An increase in fluorescence (de-quenching) indicates the release of the dye from the cells due to membrane depolarization.[13]

  • Add the positive control to a separate sample to induce complete depolarization and measure the maximum fluorescence signal.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the production of intracellular ROS using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15]

a. Preparation of Materials:

  • Bacterial or fungal cell suspension.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).[15]

  • Isothiazolinone solutions.

  • A positive control for ROS induction (e.g., hydrogen peroxide).[16]

  • Fluorometer, flow cytometer, or fluorescence microscope.

b. Procedure:

  • Prepare a working solution of DCFH-DA in a suitable buffer or medium.

  • Incubate the cell suspension with the DCFH-DA working solution (e.g., at 37°C for 30 minutes) to allow the probe to enter the cells and be deacetylated to its non-fluorescent form (DCFH).[15]

  • Wash the cells to remove the extracellular probe.

  • Expose the cells to different concentrations of the isothiazolinone.

  • Incubate for a defined period.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[15]

  • An increase in fluorescence indicates the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.

Visualizing the Mechanisms and Workflows

To further clarify the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanism of action of isothiazolinones and the general workflow for the experimental protocols described above.

Mechanism_of_Action cluster_Cell Microbial Cell Isothiazolinone Isothiazolinone Membrane Cell Membrane Isothiazolinone->Membrane Penetrates Enzyme Thiol-Containing Enzyme (Active) Isothiazolinone->Enzyme Reacts with Thiol Group ROS Reactive Oxygen Species (ROS) Isothiazolinone->ROS Induces Cytoplasm Cytoplasm Membrane->Cytoplasm Cytoplasm->Enzyme Inactive_Enzyme Inactive Enzyme (Disulfide Bond) Enzyme->Inactive_Enzyme Inactivation Metabolic_Pathway Essential Metabolic Pathways Inactive_Enzyme->Metabolic_Pathway Disrupts ATP ATP Synthesis Metabolic_Pathway->ATP Inhibits Cell_Death Cell Death ATP->Cell_Death Leads to ROS->Cell_Death Contributes to

Caption: General mechanism of action of isothiazolinones.

Experimental_Workflows cluster_MIC MIC Assay Workflow cluster_Enzyme Enzyme Inhibition Assay Workflow cluster_Membrane Membrane Potential Assay Workflow cluster_ROS ROS Assay Workflow MIC1 Prepare Serial Dilutions of Isothiazolinone MIC2 Inoculate with Microorganism MIC1->MIC2 MIC3 Incubate MIC2->MIC3 MIC4 Observe Growth (Turbidity) MIC3->MIC4 Enz1 Incubate Enzyme with Isothiazolinone Enz2 Add DTNB Reagent Enz1->Enz2 Enz3 Measure Absorbance at 412 nm Enz2->Enz3 Mem1 Load Cells with DiSC3(5) Dye Mem2 Add Isothiazolinone Mem1->Mem2 Mem3 Monitor Fluorescence (De-quenching) Mem2->Mem3 ROS1 Load Cells with DCFH-DA Probe ROS2 Expose to Isothiazolinone ROS1->ROS2 ROS3 Measure Fluorescence ROS2->ROS3

Caption: General workflows for key experimental assays.

Conclusion

While all isothiazolinones share a fundamental mechanism of action centered on the inactivation of thiol-containing enzymes, their efficacy and specific cellular effects can differ. CMIT, with its chlorine substituent, generally exhibits the highest antimicrobial activity. The choice of a particular isothiazolinone for a specific application will depend on the target microorganisms, the chemical environment, and regulatory considerations. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the nuanced mechanisms of these important biocides and to develop new and improved antimicrobial strategies.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Phenyl-Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of the reported biological activities of phenyl-isothiazole and structurally related phenyl-thiazole derivatives. Direct experimental data comparing the in vivo and in vitro activity of the specific compound N-phenyl-3-isothiazolamine is not currently available in the public domain. The following information is compiled from various studies on analogous compounds to provide insights into the potential therapeutic applications and biological mechanisms of this class of molecules for researchers, scientists, and drug development professionals.

The isothiazole and thiazole scaffolds are key components in many biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2][3] This guide summarizes key findings from preclinical studies, presenting quantitative data, experimental methodologies, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the reported in vitro and in vivo activities of various phenyl-isothiazole and phenyl-thiazole derivatives from several studies.

Table 1: In Vitro Biological Activities of Phenyl-Isothiazole/Thiazole Derivatives

Compound ClassActivity TypeAssayKey FindingsReference
Pyrazolo-isothiazole derivative (G8)AntifungalGrowth inhibition of Cryptococcus neoformansInhibited 14 out of 15 clinical isolates at 10 mg/L. Fungicidal activity at ≥10 mg/L after 8 hours.[4]
2-Phenylthiazole derivativesAntifungal (CYP51 inhibitors)Minimum Inhibitory Concentration (MIC) against various Candida and Cryptococcus speciesCompound B9 showed potent activity against seven common fungal strains and moderate activity against six fluconazole-resistant strains.[5]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivativesAnticancerMTT assay against MCF-7, SKNMC, and HEP-G2 cell linesCompound 4c (with a para-nitro moiety) showed the best activity against the SKNMC cell line.[6]
Phenylthiourea-based thiazole derivativesAnticancerMTT assay against HepG2, HCT-116, MCF-7, and PC3 cell linesHybrids 5, 6, and 8 revealed strong cytotoxic activity against HCT-116 cells (IC50 = 2.29 ± 0.46 - 9.71 ± 0.34 µM).[7]
Thiazole derivativesAnti-inflammatory (COX inhibition)COX-1 and COX-2 dependent PGE2 production assaysCompound 1 was a specific inhibitor of COX-1 (IC50 = 5.56x10⁻⁸ ± 2.26x10⁻⁸ µM), while both compounds 1 and 2 inhibited COX-2 dependent PGE2 production.[8]
Thiazole derivativesMonoamine Oxidase (MAO) InhibitionFluorometric enzyme inhibition assayCompounds 3j and 3t were the most active against both MAO-A and MAO-B, with IC50 values in the nanomolar range for MAO-B.[9]

Table 2: In Vivo Biological Activities of Phenyl-Isothiazole/Thiazole Derivatives

Compound ClassActivity TypeAnimal ModelKey FindingsReference
Pyrazolo-isothiazole derivative (G8)AnticryptococcalMurine model of systemic cryptococcosisEffective at prolonging survival compared with controls.[4]
Thiazole derivativesAnti-inflammatoryDorsal air pouch model of inflammationBoth tested compounds exhibited anti-inflammatory effects by inhibiting PGE2 secretion.[8]
Naphtha[1,2-d]isothiazole acetic acid derivativesAldose Reductase InhibitionGalactosemic ratsEffective against cataract development.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the activity of phenyl-isothiazole and related derivatives.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of novel compounds is often determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol Outline (Based on EUCAST):

  • Fungal Strains: Clinically relevant fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) are used.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, which is then further diluted in culture medium to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum is added to each well containing the diluted compounds. The plates are then incubated at a specified temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vivo Murine Model of Systemic Cryptococcosis

Animal models are essential for evaluating the efficacy of antifungal agents in a living system.

Protocol Outline:

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used.

  • Infection: Mice are infected intravenously with a lethal dose of a virulent strain of Cryptococcus neoformans.

  • Treatment: A predetermined time after infection, treatment with the test compound (administered via a relevant route, e.g., intraperitoneally or orally) is initiated. A control group receives the vehicle alone.

  • Monitoring: The animals are monitored daily for signs of illness and mortality.

  • Endpoint: The primary endpoint is the survival time of the treated mice compared to the control group. In some studies, fungal burden in various organs (e.g., brain, lungs, spleen) is also assessed at specific time points.

In Vivo Dorsal Air Pouch Model of Inflammation

This model is used to evaluate the anti-inflammatory properties of compounds.

Protocol Outline:

  • Pouch Formation: A subcutaneous air pouch is created on the dorsum of the mice by injecting sterile air.

  • Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory agent (e.g., carrageenan) into the air pouch.

  • Treatment: The test compounds are administered to the animals (e.g., orally or intraperitoneally) prior to the induction of inflammation.

  • Exudate Collection: After a specific period, the inflammatory exudate from the pouch is collected.

  • Analysis: The volume of the exudate and the levels of inflammatory mediators, such as prostaglandin E2 (PGE2), are measured to assess the anti-inflammatory effect of the compound.[8]

Mandatory Visualizations

Experimental Workflow for Bioactive Compound Screening

The following diagram illustrates a general workflow for the screening and evaluation of bioactive compounds, from initial in vitro assays to subsequent in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Library b Primary High-Throughput Screening (e.g., Enzyme Inhibition, Cell Viability) a->b c Hit Identification b->c d Dose-Response & IC50/EC50 Determination c->d e Secondary Assays (e.g., Selectivity, Mechanism of Action) d->e f Lead Compound Selection e->f Promising In Vitro Activity g Animal Model of Disease (e.g., Infection, Inflammation, Cancer) f->g h Efficacy Studies (e.g., Survival, Tumor Growth Inhibition) g->h h->e Feedback for Optimization i Pharmacokinetic & Toxicological Studies h->i j Preclinical Candidate i->j G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thiazole_Derivatives Thiazole Derivatives (e.g., Compound 1) Thiazole_Derivatives->COX1_COX2 Inhibition

References

Benchmarking N-phenyl-3-isothiazolamine Against Commercial Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-phenyl-3-isothiazolamine with commonly used commercial preservatives. The following sections present a summary of available data on antimicrobial efficacy, toxicity, and stability to aid in the selection of appropriate preservative systems for pharmaceutical and cosmetic applications.

Overview of Preservatives

Preservatives are essential components in multi-dose pharmaceutical and cosmetic products, preventing microbial contamination and ensuring product safety and longevity. The ideal preservative exhibits broad-spectrum antimicrobial activity at low concentrations, is stable under various physicochemical conditions, non-toxic, and compatible with other formulation ingredients. This guide focuses on the performance of this compound, a member of the isothiazolinone class of biocides, in comparison to established commercial preservatives.

Comparative Data on Preservative Performance

The following tables summarize the available quantitative data for this compound and a selection of widely used commercial preservatives. Direct comparative data for this compound is limited in publicly available literature; therefore, data for other isothiazolinone derivatives are included to provide a general performance profile for this class of compounds.

Table 1: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC)

PreservativeS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Yeast)A. brasiliensis (Mold)
This compound & other Isothiazolinones
This compound derivativesModerate to high activityModerate to high activityData not availableData not availableData not available
Methylisothiazolinone (MIT)40-250 µg/mL[1]40-250 µg/mL[1]Data not availableData not availableData not available
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)0.1-0.5 µg/mL[1]0.1-0.5 µg/mL[1]Data not availableData not availableData not available
Commercial Preservatives
Parabens (Methyl, Propyl)~1000 µg/mL (Methyl+Propyl)[2]~1000 µg/mL (Methyl+Propyl)[2]~2000 µg/mL (Methyl+Propyl)[2]~500 µg/mL (Methyl+Propyl)[2]~500 µg/mL (Methyl+Propyl)[2]
Phenoxyethanol8500 µg/mL[3]3600 µg/mL[3]3200 µg/mL[3][4]5400 µg/mL[3][4]3300 µg/mL[3]
Benzyl Alcohol25 µg/mL[5]2000 µg/mL[5]2000 µg/mL[5]2500 µg/mL[5]5000 µg/mL[5]
Potassium Sorbate (pH dependent)2500 µg/mL (pH 4.5)1250 µg/mL (pH 4.5)Data not available625 µg/mL (pH 4.5)1250 µg/mL (pH 4.5)
Benzalkonium Chloride1.25-30 µg/mL[6]4-256 mg/L[7]Ineffective against some strains[6]Data not availableData not available

Note: MIC values can vary depending on the specific test method, strain of microorganism, and formulation matrix.

Table 2: Toxicological and Stability Profile

PreservativeAcute Oral Toxicity (LD50, rat)Skin SensitizationOptimal pH RangeTemperature Stability
This compound & other Isothiazolinones Data not available for this compoundIsothiazolinones are known contact sensitizers[8]Data not availableData not available
Commercial Preservatives
Parabens (Methyl, Propyl)>8000 mg/kg (in propylene glycol)[9]Low potential in intact skin[10]Broad (4-8)Stable to autoclaving
Phenoxyethanol1840-4070 mg/kg[11]Rare sensitizer[12][13]BroadStable
Benzyl Alcohol1230-1620 mg/kg[14][15]Not a sensitizer[16]< 5 for optimal activity[5]Oxidizes slowly in air[5]
Potassium Sorbate4920 mg/kg[17]Low potential< 6 for optimal activity[17][18]More stable in aqueous solution than sorbic acid[17]
Formaldehyde ReleasersVaries by specific compoundKnown sensitizers[6]BroadStability dependent on formulation[19]
Benzalkonium ChlorideData not availableCan be an irritantBroadStable

Experimental Protocols

A comprehensive evaluation of a preservative's efficacy is crucial. The following are detailed methodologies for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

Protocol:

  • Preparation of Microorganism: Standard strains of bacteria (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus brasiliensis) are cultured in appropriate growth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Preservative Dilutions: A series of two-fold dilutions of the preservative are prepared in a sterile liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (microorganism and medium, no preservative) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity (for bacteria and yeast) or fungal growth.

Preservative Efficacy Test (PET) / Antimicrobial Effectiveness Test (AET)

This test, often guided by pharmacopeial standards (e.g., USP <51>, EP), evaluates the ability of a preservative in a final product formulation to prevent microbial proliferation.

Protocol:

  • Product Inoculation: Five separate containers of the product are inoculated with a standardized suspension of one of the five specified microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis), to achieve an initial concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.

  • Incubation: The inoculated containers are incubated at a specified temperature (e.g., 20-25°C) and protected from light.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), an aliquot is removed from each container and the number of viable microorganisms is determined using plate count methods.

  • Evaluation of Results: The log reduction in the concentration of each microorganism from the initial inoculum is calculated at each time point. The preservative system is considered effective if the microbial concentrations meet the specific log reduction criteria outlined in the relevant pharmacopeia for the product category.

Visualizations

Experimental Workflow for Preservative Efficacy Testing (PET)

PET_Workflow prep Prepare Standardized Microbial Inoculum (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) inoculate Inoculate Product Samples (1x10^5 to 1x10^6 CFU/mL) prep->inoculate product Product Samples product->inoculate incubate Incubate at 20-25°C inoculate->incubate sample_7 Sample at Day 7 incubate->sample_7 sample_14 Sample at Day 14 incubate->sample_14 sample_28 Sample at Day 28 incubate->sample_28 enumerate Enumerate Viable Microorganisms (Plate Count) sample_7->enumerate sample_14->enumerate sample_28->enumerate evaluate Evaluate Log Reduction Against Pharmacopeial Criteria enumerate->evaluate

Caption: Workflow for Preservative Efficacy Testing (PET).

Logical Relationship of Preservative Selection Criteria

Preservative_Selection preservative Optimal Preservative efficacy Broad-Spectrum Antimicrobial Efficacy efficacy->preservative safety Favorable Toxicity Profile (Low Sensitization) safety->preservative stability Physicochemical Stability (pH, Temp) stability->preservative compatibility Formulation Compatibility compatibility->preservative

References

Comparative Analysis of N-Phenyl-3-Isothiazolamine Structural Analogues and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of structural analogues of N-phenyl-3-isothiazolamine. The focus is on derivatives of the closely related N-phenyl-3-isothiazolone scaffold, for which a greater body of experimental data is publicly available. This document summarizes quantitative data on their antibacterial and enzyme-inhibitory activities, details relevant experimental protocols, and visualizes a key signaling pathway associated with the therapeutic potential of some analogues.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various N-phenyl-3-isothiazolone analogues. These derivatives showcase the impact of substitutions on both the phenyl ring and the isothiazolone core on their biological efficacy.

Table 1: Antibacterial Activity of N-(substituted-phenyl)-5-chloro-isothiazol-3(2H)-one Analogues

Compound IDPhenyl SubstitutionMIC (µg/mL) vs. E. coli BL21 (NDM-1)MIC (µg/mL) vs. E. coli HN88 (Clinical Strain)Reference
5a4-chloro<0.0322048-fold more potent than Meropenem[1]
4a4-chloro (unsubstituted at C5)≥8≥8[1]
5f4-fluoro≥8≥8[1]
5g4-bromo≥8≥8[1]
Meropenem (Control)->256>256[1]

Table 2: Enzyme Inhibitory Activity of Benzothiazole-Phenyl Analogues

Compound ClassTarget Enzyme(s)Key Structural FeaturesObserved ActivityReference
1-(Benzo[d]thiazol-2-yl)-3-phenylureasCasein Kinase 1 (CK1) and ABADBenzothiazole core linked to a phenylurea moietySubmicromolar inhibition of CK1; some compounds show dual inhibition of CK1 and ABAD.[2]
Benzothiazole-phenyl-based analoguesSoluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)Benzothiazole-phenyl scaffoldDual inhibition of sEH and FAAH, suggesting potential for pain relief.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the literature for evaluating the activity of this compound analogues.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the agar dilution method as described for evaluating antibacterial activity against various bacterial strains.[5]

1. Preparation of Media and Bacterial Inoculum:

  • Prepare Mueller-Hinton agar plates by pouring 15-20 mL of the sterile medium into petri dishes and allowing them to solidify at room temperature.[6]
  • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium at 37°C for 24 hours.
  • Standardize the bacterial cell suspension to a density of 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

2. Preparation of Test Compounds:

  • Dissolve the synthesized N-phenyl-3-isothiazolone analogues in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
  • Prepare a series of twofold dilutions of the stock solutions in sterile broth to achieve a range of desired concentrations.

3. Agar Dilution Assay:

  • Incorporate the different concentrations of the test compounds into molten Mueller-Hinton agar before pouring the plates.
  • Once the agar has solidified, inoculate the surface with the standardized bacterial suspensions using a sterile cotton swab.
  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth on the agar surface.

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available sEH inhibitor screening kits.[3][7][8]

1. Reagent Preparation:

  • Prepare the sEH assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
  • Reconstitute the human recombinant sEH enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
  • Prepare the sEH substrate solution, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by diluting it in the assay buffer. Protect the substrate from light.
  • Prepare stock solutions of the test compounds (this compound analogues) in DMSO. Create serial dilutions to be tested.

2. Assay Procedure (96-well plate format):

  • Add the sEH assay buffer to the wells of a black, flat-bottom 96-well microplate.
  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
  • Add the diluted sEH enzyme solution to all wells except for the background control wells.
  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
  • Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

3. Measurement:

  • Immediately measure the fluorescence in a microplate reader in kinetic mode at an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm.
  • Record the fluorescence intensity at regular intervals (e.g., every minute) for a duration of 20-30 minutes at a constant temperature (e.g., 25°C or 30°C).

4. Data Analysis:

  • Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
  • Subtract the background fluorescence from all readings.
  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
  • Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by some N-phenyl-isothiazolamine analogues and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar Structure-Activity Relationship start Starting Materials (e.g., N-phenyl-N-thiocarbamoyl-β-alanine) synthesis Chemical Synthesis of N-phenyl-isothiazolamine Analogues start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Antibacterial, Enzyme Inhibition) purification->in_vitro data_analysis Data Analysis (MIC, IC50 Determination) in_vitro->data_analysis sar SAR Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.

dual_inhibition_pathway cluster_arachidonic_acid Arachidonic Acid Metabolism cluster_endocannabinoid Endocannabinoid System cluster_inhibitors Therapeutic Intervention AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) AA->EETs CYP sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH PainRelief Pain Relief and Anti-inflammatory Effects EETs->PainRelief Increased Levels DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs CYP Cytochrome P450 AEA Anandamide (AEA) (Analgesic) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH AEA->PainRelief Increased Levels Inactive Inactive Metabolites FAAH->Inactive Inhibitor Dual sEH/FAAH Inhibitor (e.g., Benzothiazole-phenyl analogue) Inhibitor->sEH Inhibitor->FAAH

Caption: Mechanism of dual sEH and FAAH inhibition for pain and inflammation relief.

References

A Comparative Guide to the Validation of Analytical Methods for N-Phenyl-3-Isothiazolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of N-phenyl-3-isothiazolamine. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines the established validation protocols for analogous isothiazolinone compounds and provides a framework for applying these principles to this compound analysis. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of pharmaceutical compounds and potential impurities.

Comparison of Potential Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table provides a qualitative comparison of these two techniques for this application.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity High, especially with photodiode array (PDA) or mass spectrometric (MS) detection.Very high, with mass spectrometric detection providing definitive identification.
Linearity Typically excellent over a wide concentration range.Generally good, but may be more susceptible to matrix effects.
Range Wide, adaptable by adjusting injection volume and mobile phase composition.Can be wide, but may require derivatization for less volatile compounds.
Accuracy High, with typical recoveries in the range of 98-102%.High, with recoveries often between 90-110%.[1]
Precision (RSD) Excellent, typically <2%.Very good, with RSDs often <10%.[1]
Limit of Detection (LOD) Low, often in the µg/mL to ng/mL range.Very low, can reach pg/mL levels, especially with selected ion monitoring (SIM).
Limit of Quantitation (LOQ) Low, typically 3-10 times the LOD.Very low, enabling trace-level quantification.[1]
Robustness Good, with established protocols for testing variations in mobile phase, pH, and column temperature.Good, but can be sensitive to changes in carrier gas flow, temperature programming, and injection parameters.

Experimental Protocols for Method Validation

The following are detailed, generalized protocols for the validation of an HPLC and a GC-MS method for the analysis of this compound. These should be adapted based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Validation Protocol

1. Objective: To validate a reverse-phase HPLC method for the accurate and precise quantification of this compound.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Placebo (sample matrix without the analyte)

3. Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a specified wavelength (determined by UV scan of the analyte)

4. Validation Parameters:

  • Specificity: Analyze the placebo, a standard solution of this compound, and a sample spiked with the analyte. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound over the expected concentration range (e.g., 5-150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by the linearity data and should be appropriate for the intended application.

  • Accuracy (Recovery): Analyze samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Protocol

1. Objective: To validate a GC-MS method for the sensitive and specific quantification of this compound.

2. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane or other suitable solvent (GC grade)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Derivatizing agent (if necessary to improve volatility)

3. Chromatographic Conditions (Typical):

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program: e.g., start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

4. Validation Parameters:

  • Specificity: Analyze a blank solvent, a standard solution of this compound, and a sample matrix. The retention time and mass spectrum of the analyte peak in the sample should match that of the standard.

  • Linearity: Prepare a series of at least five standard solutions containing a fixed concentration of the internal standard and varying concentrations of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Range: The range is determined by the linearity data.

  • Accuracy (Recovery): Analyze spiked samples at three different concentration levels. Recoveries are expected to be in the range of 90-110%.[1]

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration. The RSD should be ≤ 10%.

    • Intermediate Precision: Analyze the samples on different days or with different instruments/analysts. The RSD should be ≤ 15%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) from the analysis of low-concentration standards.

  • Robustness: Evaluate the effect of small variations in parameters like oven temperature ramp rate, carrier gas flow rate, and injection volume.

Visualizations

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation

Caption: Workflow for the validation of an analytical method.

hypothetical_signaling_pathway precursor Precursor Molecule intermediate This compound (Intermediate/Impurity) precursor->intermediate Synthesis Step 1 api Active Pharmaceutical Ingredient (API) intermediate->api Synthesis Step 2 degradation Degradation Product api->degradation Degradation Pathway

Caption: Hypothetical pathway involving this compound.

validation_parameter_relationships core_params Core Validation Parameters specificity Specificity core_params->specificity accuracy Accuracy core_params->accuracy precision Precision core_params->precision linearity Linearity core_params->linearity range_node Range lod LOD precision->lod linearity->range_node loq LOQ lod->loq

Caption: Logical relationships between key validation parameters.

References

A Comparative Toxicity Assessment of Isothiazolinone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the toxicological profiles of commonly used isothiazolinone biocides, providing essential data for researchers, scientists, and drug development professionals.

Isothiazolinone compounds are a class of heterocyclic biocides widely employed as preservatives in a vast array of industrial and consumer products, including cosmetics, paints, and water treatment solutions. Their potent antimicrobial activity is attributed to their ability to inhibit essential microbial enzymes. However, concerns regarding their potential for human and environmental toxicity necessitate a thorough understanding of their comparative toxicological profiles. This guide provides a comprehensive comparison of the toxicity of several key isothiazolinone compounds, supported by experimental data and detailed methodologies.

Core Toxicological Endpoints: A Comparative Overview

The toxicity of isothiazolinones is multifaceted, with key concerns revolving around their potential for acute toxicity, skin sensitization, and adverse effects on aquatic ecosystems. The following tables summarize quantitative data for five prominent isothiazolinone compounds: Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-Benzisothiazolin-3-one (BIT), 2-n-Octyl-4-isothiazolin-3-one (OIT), and 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).

Table 1: Acute Toxicity

Acute toxicity data, typically expressed as the median lethal dose (LD50), provides insight into the short-term poisoning potential of a substance.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat/rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
MIT 105.7 - 274.6[1]>2000[1]0.11 - 0.35[2]
CMIT/MIT (3:1) 567 (mice)[3]>652 (rabbit)[3]0.164 - 0.26 (DCOIT)[3]
BIT ---
OIT ---
DCOIT 1636 (rat)[3]>2000 (rat)[3]0.164 - 0.26[3]
Table 2: Skin Sensitization

Skin sensitization is a significant concern with isothiazolinones, leading to allergic contact dermatitis. The EC3 value, the effective concentration needed to produce a threefold increase in lymphocyte proliferation in the local lymph node assay (LLNA), is a key measure of sensitization potential. A lower EC3 value indicates a more potent sensitizer.

CompoundLLNA EC3 Value (%)GHS Classification
MIT 0.83[4]1A[4]
CMIT/MIT (3:1) 0.004[4]1A[4]
BIT 1.54 - 10.57[4]1A / 1B[4]
OIT -1A[5]
DCOIT -1A[4][5]

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Category 1A indicates a high frequency or potency of skin sensitization, while 1B indicates a low to moderate frequency or potency.[4]

Table 3: Aquatic Toxicity

The environmental impact of isothiazolinones is a critical consideration due to their high aquatic toxicity.[6] The median effective concentration (EC50) for algae and daphnia, and the median lethal concentration (LC50) for fish are standard measures.

CompoundAlgae (EC50, mg/L)Daphnia magna (EC50, mg/L)Fish (LC50, mg/L)
MIT ---
CMIT/MIT (3:1) -0.0632 (48h LC50)[7]-
BIT ---
OIT ---
DCOIT ---

Specific EC50 and LC50 values for a broad range of isothiazolinones across all three trophic levels were not consistently available in the initial search results. The provided value for CMIT/MIT is a 48-hour LC50 for Daphnia magna.[7]

Table 4: In Vitro Cytotoxicity

In vitro cytotoxicity assays provide a rapid and ethical means of assessing the toxicity of compounds at the cellular level. The IC50 value represents the concentration of a substance that inhibits a biological process (e.g., cell growth) by 50%.

CompoundCell LineIC50 (µM)
MIT --
CMIT HepG2-
BIT --
OIT Neuronal cell lines-
DCOIT HepG2-

While the search results indicate that cytotoxicity studies have been conducted on cell lines such as HepG2 and neuronal cells, specific IC50 values for each isothiazolinone were not consistently reported.[6]

Experimental Protocols

A brief overview of the key experimental methodologies used to generate the toxicity data is provided below.

Guinea Pig Maximization Test (GPMT) for Skin Sensitization

The GPMT is an in vivo assay to assess the allergenic potential of a substance.[8]

  • Induction Phase: A test group of guinea pigs is initially exposed to the test substance via intradermal injection, often with an adjuvant to enhance the immune response.[8] This is followed by a topical application of the substance one week later.[8]

  • Challenge Phase: After a rest period, the animals are challenged with a lower, non-irritating concentration of the test substance.[8]

  • Evaluation: The skin is observed for signs of allergic reaction, such as erythema and edema. A substance is considered a sensitizer if a specified percentage of the animals (e.g., 15%) exhibit a positive reaction.[8]

In Vitro Cytotoxicity Assays: MTT and Neutral Red Uptake

These colorimetric assays are widely used to assess cell viability and the cytotoxic effects of chemicals.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases.[9][10] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.[9]

  • Neutral Red Uptake (NRU) Assay: This method relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10] The amount of dye extracted from the cells is proportional to the number of viable cells.[10]

Aquatic Toxicity Testing

Standardized tests are used to determine the toxicity of substances to aquatic organisms representing different trophic levels.[11][12]

  • Algal Growth Inhibition Test (e.g., OECD TG 201): The effect of the test substance on the growth of a selected species of algae is measured over a period of 72-96 hours.[11] The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate.[11]

  • Daphnia sp. Acute Immobilisation Test (e.g., OECD TG 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.[11]

  • Fish Acute Toxicity Test (e.g., OECD TG 203): Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[11]

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of action for isothiazolinones is the inhibition of enzymes containing thiol groups, such as cysteine.[13] This interaction disrupts critical cellular functions and can trigger a cascade of downstream events leading to cell death.

Isothiazolinone_Toxicity_Workflow Isothiazolinone Isothiazolinone Compound Cellular_Entry Cellular Entry Isothiazolinone->Cellular_Entry Thiol_Interaction Interaction with Cellular Thiols (e.g., Glutathione) Cellular_Entry->Thiol_Interaction Enzyme_Inhibition Enzyme Inhibition (Thiol-dependent enzymes) Thiol_Interaction->Enzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Enzyme_Inhibition->ROS_Generation MAPK_Activation MAPK Pathway Activation (p38, JNK, ERK) ROS_Generation->MAPK_Activation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis MAPK_Activation->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: General workflow of isothiazolinone-induced cytotoxicity.

A more specific neurotoxic pathway has been elucidated for Methylisothiazolinone (MIT), which involves the essential role of zinc.

MIT_Neurotoxicity_Pathway MIT Methylisothiazolinone (MIT) Zinc_Release Intracellular Zinc Release MIT->Zinc_Release Lipoxygenase_Activation 12-Lipoxygenase Activation Zinc_Release->Lipoxygenase_Activation ERK_Activation ERK (p44/42) Activation Lipoxygenase_Activation->ERK_Activation NADPH_Oxidase_Activation NADPH Oxidase Activation ERK_Activation->NADPH_Oxidase_Activation ROS_Generation ROS Generation NADPH_Oxidase_Activation->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage PARP_Overactivation PARP Overactivation DNA_Damage->PARP_Overactivation Neuronal_Cell_Death Neuronal Cell Death PARP_Overactivation->Neuronal_Cell_Death

References

Safety Operating Guide

Prudent Disposal Procedures for N-phenyl-3-isothiazolamine in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-phenyl-3-isothiazolamine could not be located through diligent searches. The absence of an SDS means that definitive, chemical-specific hazard and disposal information is not publicly available. Therefore, this compound must be handled and disposed of with the caution afforded to a hazardous substance of unknown toxicity and environmental impact. The following procedures are based on general best practices for the disposal of research chemicals with unknown hazard profiles. Consultation with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor is mandatory before proceeding.

Immediate Safety and Handling Precautions

Given the lack of specific toxicological data, researchers must assume this compound may be toxic, irritant, and environmentally harmful. All handling should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE) is critical.

Table 1: Personal Protective Equipment (PPE) and Handling Precautions

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical splash goggles at all times. For operations with a higher risk of aerosol generation, consider a face shield and respiratory protection.
Engineering Controls All transfers and manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management Have a spill kit readily available that is appropriate for solid chemical spills. In case of a spill, avoid creating dust. Gently cover the spill with an inert absorbent material, collect it into a sealed container, and treat it as hazardous waste.[1]
Cross-Contamination Do not allow this compound to come into contact with incompatible materials. As its reactivity is unknown, it should be stored separately from strong acids, bases, and oxidizing agents.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Never discharge this chemical to the sewer or dispose of it in regular trash.[3][4]

  • Treat as Hazardous Waste: From the moment it is designated for disposal, this compound is considered hazardous waste.[5]

  • Containerization:

    • Place the waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[6][7] If possible, use the original manufacturer's container.

    • Ensure the container has at least 10% headspace to allow for potential expansion.

    • Place the primary container within a compatible secondary containment tray or bin to capture any potential leaks.[6]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[8]

    • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8][9]

    • Indicate "Hazard characteristics unknown" or similar language as specified by your EHS department.

    • Include the name of the principal investigator and the laboratory contact information.

  • Segregation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][8]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

    • Segregate the container from incompatible waste streams, such as acids, bases, and oxidizers.[2]

  • Arrange for Pickup:

    • Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department.[9]

    • Do not accumulate large quantities of waste. It is recommended to request a pickup for unwanted chemicals promptly.[1]

Disposal Workflow for Chemicals with Unknown Hazards

The following diagram illustrates the decision-making process for the proper disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is not available.

G cluster_0 Chemical Waste Disposal Decision Process A Chemical Designated for Disposal (this compound) B Is a specific SDS available? A->B C Follow specific disposal instructions in Section 13 of the SDS. B->C  Yes D Treat as Hazardous Waste of Unknown Toxicity B->D  No   E Properly containerize, label, and segregate waste. D->E F Store in designated Satellite Accumulation Area (SAA). E->F G Contact EHS for waste characterization and to schedule pickup. F->G H Licensed hazardous waste contractor disposes of material. G->H

Disposal workflow for a chemical with no available SDS.

References

Personal protective equipment for handling N-phenyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling N-phenyl substituted isothiazolones, a class of compounds that requires strict adherence to safety protocols due to their potential hazards. The following procedures are based on available data for structurally similar compounds, such as 1,2-Benzisothiazolin-3-one, and are intended to ensure the safe handling and disposal of these chemicals in a laboratory setting.

Hazard Summary

N-phenyl isothiazolones are potent biocides and should be handled with extreme caution. Based on data for similar compounds, they are classified as hazardous materials with the following potential effects[1]:

  • Acute Toxicity: Harmful if swallowed and fatal if inhaled.

  • Skin and Eye Damage: Causes skin irritation and serious eye damage[1].

  • Respiratory Issues: May cause respiratory irritation and is corrosive to the respiratory tract[1].

  • Allergic Reactions: May cause an allergic skin reaction.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The appropriate level of PPE is determined by the nature of the work being conducted.

Protection LevelEquipmentWhen to Use
Level C - Full-face air-purifying respirator- Chemical-resistant gloves (inner and outer)- Hooded chemical-resistant clothing- Chemical-resistant, steel-toe bootsRequired when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met[2].
Level D - Safety glasses or face shield- Gloves- Coveralls- Chemical-resistant, steel-toe boots or shoesMinimum protection for scenarios with no splash, immersion, or inhalation hazards[2].

Note: For situations with a high potential for exposure or when airborne concentrations are unknown, a higher level of protection, such as Level B or Level A, may be necessary[2].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill containment materials (e.g., absorbent pads, neutralizers) readily available.

2. Handling:

  • Wear the appropriate level of PPE at all times.

  • Avoid direct contact with the substance. Use appropriate tools for transfers.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill using appropriate absorbent materials.

  • Prevent the spill from entering drains or waterways.

  • Follow institutional protocols for hazardous waste cleanup and disposal.

4. Emergency Procedures:

  • Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention[3].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].

Disposal Plan

All waste containing N-phenyl isothiazolones must be treated as hazardous waste.

  • Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste.

  • Contaminated Materials: All PPE, absorbent materials, and other supplies that have come into contact with the chemical must be collected in a sealed, labeled container for hazardous waste disposal.

  • Disposal Method: Follow all local, state, and federal regulations for the disposal of toxic organic chemicals[4].

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Assess Hazards & Select PPE Vent Ensure Proper Ventilation Emergency Verify Emergency Equipment Access Materials Prepare Handling & Spill Materials DonPPE Don Appropriate PPE Handle Handle Chemical in Fume Hood DonPPE->Handle AvoidContact Avoid Direct Contact Handle->AvoidContact Spill Spill Response Handle->Spill Exposure Exposure Response Handle->Exposure NoConsume No Eating, Drinking, or Smoking AvoidContact->NoConsume Segregate Segregate Hazardous Waste NoConsume->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Approved Channels Label->Dispose

Caption: Workflow for the safe handling of N-phenyl isothiazolones.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.